3-(Bromomethyl)-1,2-benzisoxazole
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKTETULSZRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393069 | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-85-9 | |
| Record name | 3-Bromomethylbenzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms for 3-(bromomethyl)-1,2-benzisoxazole, a key intermediate in the development of various pharmaceutical agents.[1][2][3][4][5] The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the most common synthetic pathway.
Core Synthesis Mechanisms and Pathways
The synthesis of this compound can be achieved through several strategic routes. The most prevalent and well-documented methods include the radical bromination of 3-methyl-1,2-benzisoxazole, the decarboxylative bromination of a carboxylic acid precursor, and the conversion from a 3-hydroxymethyl intermediate.
Pathway 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole
A common and direct approach involves the benzylic bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) as the bromine source.[6] This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV irradiation, and is carried out in a non-polar solvent like carbon tetrachloride (CCl4).[7][8] The reaction proceeds via a free-radical chain mechanism.
Mechanism:
-
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-1,2-benzisoxazole to form a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the benzisoxazole ring system. The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Diagram 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole.
Pathway 2: Decarboxylation of α-Bromo-1,2-benzisoxazole-3-acetic acid
Another documented synthetic route involves the decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid.[9] This method entails heating the starting material in a suitable solvent, such as toluene, to induce the loss of carbon dioxide and the formation of the desired product.
Mechanism:
This reaction likely proceeds through a concerted or stepwise mechanism involving the loss of CO2. The presence of the bromine atom alpha to the carboxylic acid may influence the electronic environment facilitating decarboxylation upon heating.
Pathway 3: From 3-Hydroxymethyl-1,2-benzisoxazole
A third approach involves the conversion of 3-hydroxymethyl-1,2-benzisoxazole to this compound. This transformation can be achieved using standard brominating agents for alcohols, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).
Mechanism:
The hydroxyl group is first converted into a good leaving group by the brominating agent. For example, with PBr3, the oxygen of the hydroxyl group attacks the phosphorus atom, displacing a bromide ion. The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the now-activated hydroxyl group (as a phosphorus-containing leaving group) in an SN2 reaction.
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Pathway 1 | 3-Methyl-1,2-benzisoxazole | N-Bromosuccinimide, Radical Initiator | Carbon Tetrachloride | Reflux | Mixture of mono- and di-bromo products | 63 (for mono-bromo) | [6] |
| Pathway 2 | α-Bromo-1,2-benzisoxazole-3-acetic acid | None | Toluene | Reflux, 18 hours | Not specified | 60-62 (crude), 64-66 (recrystallized) | [9] |
| Pathway 3 | 3-Hydroxymethyl-1,2-benzisoxazole | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol for Pathway 1: Radical Bromination of 3-Methyl-1,2-benzisoxazole[6]
-
Materials: 3-methyl-1,2-benzisoxazole, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and anhydrous carbon tetrachloride (CCl4).
-
Procedure:
-
Dissolve 3-methyl-1,2-benzisoxazole in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. It is noted that this reaction can produce a mixture of the desired mono-brominated product and the di-brominated product.
-
Protocol for Pathway 2: Decarboxylation of α-Bromo-1,2-benzisoxazole-3-acetic acid[9]
-
Materials: α-Bromo-1,2-benzisoxazole-3-acetic acid, toluene, methylene chloride, saturated aqueous sodium bicarbonate, and anhydrous magnesium sulfate.
-
Procedure:
-
Suspend α-bromo-1,2-benzisoxazole-3-acetic acid (0.23 mole) in toluene (350 mL) in a round-bottom flask.
-
Stir the mixture at reflux for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in methylene chloride (250 mL).
-
Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford this compound.
-
The product can be further purified by recrystallization from ether-hexane.
-
Conclusion
The synthesis of this compound is a critical step in the preparation of numerous pharmacologically active molecules. The choice of synthetic route depends on the availability of starting materials, desired scale, and purification capabilities. The radical bromination of 3-methyl-1,2-benzisoxazole offers a direct approach, while the decarboxylation method provides an alternative from a carboxylic acid precursor. Each method has its own set of advantages and challenges that researchers should consider for their specific applications.
References
- 1. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to 3-(Bromomethyl)-1,2-benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-(Bromomethyl)-1,2-benzisoxazole, a key intermediate in the synthesis of pharmacologically active compounds. The document covers its chemical properties, synthesis protocols, and commercial suppliers, tailored for professionals in research and drug development.
Core Compound Identification
This compound is an aromatic heterocyclic compound containing a benzisoxazole ring system. Its utility primarily lies in its function as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
| Identifier | Value | Source(s) |
| CAS Number | 37924-85-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrNO | [1][2][4][5][6] |
| Molecular Weight | 212.04 g/mol | [1][2][4] |
| Common Synonyms | 3-Bromomethylbenzisoxazole, BMBI, 3-(bromomethyl)benzo[d]isoxazole | [1][2][5] |
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Appearance | Brown or light yellow crystalline solid | [4][7] |
| Melting Point | 60-66 °C | [8] |
| Storage | Sealed in a dry place at room temperature | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized via several routes. The protocols below detail two common laboratory-scale methods.
Method 1: Decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid
This method involves the thermal decarboxylation of an acetic acid precursor.
-
Experimental Protocol:
-
Suspend α-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mol) in toluene (350 mL).[8]
-
Stir the mixture at reflux for 18 hours.[8]
-
Evaporate the solvent under reduced pressure.[8]
-
Dissolve the resulting residue in methylene chloride (250 mL).[8]
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by water (50 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[8]
-
Purify the product by recrystallization from an ether-hexane mixture to afford pure this compound.[8]
-
Method 2: Decarboxylation of 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid
This is an alternative decarboxylation method performed at a higher temperature without a solvent.
-
Experimental Protocol:
-
Place 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid in a suitable reaction vessel.[4][7]
-
Slowly heat the acid to 130 °C while stirring. A significant evolution of gas will be observed.[4][7]
-
Maintain the temperature at 130 °C and continue stirring for 30 minutes.[4][7]
-
After the reaction is complete, cool the mixture to room temperature.[4][7]
-
The resulting brown crystalline product is then purified by column chromatography using hexane as the eluent to yield 3-(bromomethyl)benzo[d]isoxazole.[4][7]
-
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including antipsychotics (e.g., risperidone), anticonvulsants, and anti-inflammatory agents.[9][10]
A significant application is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have demonstrated notable anticonvulsant activity in preclinical studies.[9][10][11] The synthetic pathway involves converting the bromomethyl group into a sulfamoylmethyl group.
Below is a diagram illustrating the synthetic pathway from this compound to pharmacologically active sulfonamide derivatives.
Caption: Synthetic workflow for anticonvulsant agents.
Commercial Suppliers
This compound is available from a variety of chemical suppliers catering to research and bulk manufacturing needs. A selection of global suppliers is listed below.
| Supplier | Country | Source(s) |
| Santa Cruz Biotechnology, Inc. | USA | [1][12] |
| Sunway Pharm Ltd | China | [2] |
| Suzhou Aobai Pharmaceutical | China | [3] |
| ChemicalBook | Global | [4] |
| 3B Pharmachem International Co., Ltd. | China | [4] |
| Bide Pharmatech Ltd. | China | [4] |
| BOC Sciences | USA | [12] |
| Leap Chem Co., Ltd. | China | [12] |
| Capot Chemical Co., Ltd. | China | [12] |
| Ambeed, Inc. | USA | [12] |
| DL Intrachem | India | [6] |
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromomethyl-1,2-benzisoxazole - CAS:37924-85-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. This compound | 37924-85-9 [chemicalbook.com]
- 5. CAS NO. 37924-85-9 | this compound | C8H6BrNO [localpharmaguide.com]
- 6. indiamart.com [indiamart.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. e-journals.in [e-journals.in]
- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Your Inquiry on 3-bromomethyl-1,2-benzisoxazole | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide on the Reactivity and Stability of the Bromomethyl Group in Benzisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethyl group attached to the benzisoxazole scaffold is a critical reactive handle for the synthesis of a diverse array of functionalized molecules, particularly in the realm of drug discovery and development. Understanding the reactivity and stability of this moiety is paramount for optimizing synthetic routes, ensuring the integrity of intermediates, and predicting the degradation pathways of potential drug candidates. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzisoxazoles, primarily focusing on its susceptibility to nucleophilic substitution. Furthermore, it delves into the stability of these compounds under various conditions, outlining protocols for forced degradation studies to identify potential degradants. While specific quantitative kinetic and stability data for bromomethyl benzisoxazoles are not extensively available in publicly accessible literature, this guide establishes a framework for evaluating these properties based on the known chemistry of analogous benzylic bromides and heterocyclic systems.
Introduction
Benzisoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromomethyl group, typically at the 3-position of the benzisoxazole ring, provides a versatile precursor for further molecular elaboration. This reactive group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. However, this inherent reactivity also presents challenges related to the stability of these intermediates and the potential for unwanted side reactions and degradation.
This guide aims to provide a detailed technical resource for professionals working with bromomethyl benzisoxazoles. It will cover the fundamental aspects of their reactivity, present methodologies for assessing their stability, and offer insights into potential degradation pathways.
Reactivity of the Bromomethyl Group
The primary mode of reactivity for the bromomethyl group in benzisoxazoles is nucleophilic substitution. This reaction is analogous to that of other benzylic bromides, where the proximity of the aromatic ring system influences the reaction mechanism and rate.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is electrophilic and is readily attacked by a wide variety of nucleophiles. The general scheme for this reaction is depicted below:
Caption: General scheme of a nucleophilic substitution reaction.
The reaction typically proceeds via an S_N2 mechanism, particularly given the primary nature of the carbon center.[2] Key factors influencing the rate and outcome of the reaction include:
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles used in conjunction with bromomethyl benzisoxazoles include amines, thiols, alkoxides, and carbanions.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
Steric Hindrance: Steric bulk around the reaction center can hinder the backside attack characteristic of an S_N2 reaction, thereby slowing it down.
Synthesis of Derivatives
The reactivity of the bromomethyl group has been exploited to synthesize a variety of benzisoxazole derivatives with therapeutic potential. For instance, reaction with sodium bisulfite followed by chlorination and amination has been used to produce 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown anticonvulsant activity.[3]
Stability of Bromomethyl Benzisoxazoles
The stability of bromomethyl benzisoxazoles is a critical consideration during their synthesis, purification, and storage, as well as in predicting their fate in biological systems. These compounds are susceptible to degradation under various conditions, primarily through hydrolysis and potentially photolysis.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of pharmaceutical development.[4][5] It involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage to accelerate degradation.[4] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[6]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | Hydrolysis of the bromomethyl group to a hydroxymethyl group. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature or heat | Oxidation of the methylene group or the benzisoxazole ring. |
| Thermal Degradation | Dry heat (e.g., 105°C) or in solution | Various decomposition pathways. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the C-Br bond or degradation of the ring system.[7][8] |
Potential Degradation Pathways
The most probable degradation pathway for bromomethyl benzisoxazoles under hydrolytic conditions (acidic or basic) is the conversion of the bromomethyl group to a hydroxymethyl group.
Caption: Potential hydrolytic degradation pathway.
Under oxidative stress, more complex degradation profiles can be expected, potentially involving oxidation of the methylene bridge or cleavage of the benzisoxazole ring. Photodegradation may lead to the formation of radical species through homolytic cleavage of the carbon-bromine bond.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reliable assessment of the reactivity and stability of bromomethyl benzisoxazoles.
Synthesis of 3-Bromomethyl-1,2-benzisoxazole
A common synthetic route to 3-bromomethyl-1,2-benzisoxazole involves the decarboxylation of 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid.[9]
Protocol:
-
2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid is slowly heated to 130°C.
-
The reaction mixture is stirred at this temperature for 30 minutes, during which the evolution of gas is observed.
-
After completion, the mixture is cooled to room temperature.
-
The resulting brown crystalline product is collected by filtration.
-
Purification is achieved by column chromatography using hexane as the eluent to afford 3-(bromomethyl)-1,2-benzisoxazole.[9]
Caption: Workflow for the synthesis of 3-bromomethyl-1,2-benzisoxazole.
General Protocol for Forced Degradation Studies
The following is a general protocol for conducting forced degradation studies on a bromomethyl benzisoxazole derivative.[10]
Materials:
-
Bromomethyl benzisoxazole derivative
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the bromomethyl benzisoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a flask.
-
Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 1 M NaOH instead of 1 M HCl for the initial mixture and neutralize with 1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂ in a flask.
-
Keep the mixture at room temperature for a defined period, taking samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of the solid compound in an oven at a high temperature (e.g., 105°C).
-
For solution-state studies, reflux a solution of the compound in a suitable solvent.
-
Analyze samples at different time points by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[7]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all its degradation products.[11]
-
Analyze the stressed samples and identify and quantify the degradation products.
-
Data Presentation
While specific quantitative data for the reactivity and stability of the bromomethyl group in benzisoxazoles is sparse in the literature, the following tables provide a template for how such data should be structured for clear comparison.
Table 2: Hypothetical Reactivity Data - S_N2 Reaction with a Nucleophile
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| NaN₃ | DMF | 25 | Data to be determined |
| KCN | DMSO | 25 | Data to be determined |
| NaOMe | MeOH | 25 | Data to be determined |
| Piperidine | ACN | 50 | Data to be determined |
Table 3: Hypothetical Stability Data - Forced Degradation of 3-Bromomethyl-1,2-benzisoxazole
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 (Hydroxymethyl) | Other Degradants |
| 1 M HCl, 80°C | 2 | Data to be determined | Data to be determined | Identify and quantify |
| 8 | Data to be determined | Data to be determined | Identify and quantify | |
| 1 M NaOH, 80°C | 2 | Data to be determined | Data to be determined | Identify and quantify |
| 8 | Data to be determined | Data to be determined | Identify and quantify | |
| 30% H₂O₂, RT | 8 | Data to be determined | N/A | Identify and quantify |
| 24 | Data to be determined | N/A | Identify and quantify | |
| Photostability | 24 | Data to be determined | N/A | Identify and quantify |
Conclusion
The bromomethyl group is a key functional moiety in the synthesis of novel benzisoxazole derivatives for pharmaceutical applications. Its reactivity, primarily governed by nucleophilic substitution, allows for extensive molecular diversification. However, this reactivity also necessitates a thorough understanding and control of the compound's stability. Forced degradation studies are indispensable for identifying potential degradation products and establishing the intrinsic stability of these molecules. While a comprehensive public database of quantitative reactivity and stability data for bromomethyl benzisoxazoles is currently lacking, the experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers in this field. Future work should focus on generating and publishing such quantitative data to further aid in the rational design and development of benzisoxazole-based therapeutics.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
- 9. This compound | 37924-85-9 [chemicalbook.com]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Deep Dive into the 1,2-Benzisoxazole Ring System: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to its incorporation into a variety of clinically significant pharmaceuticals, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.[2] This technical guide provides an in-depth exploration of the theoretical underpinnings of the 1,2-benzisoxazole ring system, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Theoretical Characterization of the 1,2-Benzisoxazole Core
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of the 1,2-benzisoxazole moiety. These theoretical studies are crucial for understanding its chemical behavior and for the rational design of novel derivatives with enhanced therapeutic properties.
Molecular Geometry
The optimized geometry of the 1,2-benzisoxazole ring system has been extensively studied using various levels of theory. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly employed method for these calculations.[3] The calculated bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure.
Table 1: Calculated Geometric Parameters of 1,2-Benzisoxazole
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1-C2 | 1.39 |
| C2-C3 | 1.40 | |
| C3-C4 | 1.38 | |
| C4-C5 | 1.40 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.40 | |
| C1-C7 | 1.45 | |
| C7=N8 | 1.31 | |
| N8-O9 | 1.42 | |
| O9-C1 | 1.36 | |
| Bond Angle (°) | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.3 | |
| C2-C3-C4 | 120.2 | |
| C3-C4-C5 | 119.8 | |
| C4-C5-C6 | 120.1 | |
| C5-C6-C1 | 120.1 | |
| C2-C1-C7 | 129.8 | |
| C6-C1-C7 | 110.7 | |
| C1-C7-N8 | 111.2 | |
| C7-N8-O9 | 105.3 | |
| N8-O9-C1 | 109.8 | |
| O9-C1-C6 | 118.5 |
Note: These are representative values and may vary slightly depending on the computational method and basis set used.
Electronic Properties
The electronic properties of the 1,2-benzisoxazole ring system, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and biological activity.
Mulliken Charge Distribution: Mulliken population analysis provides an estimation of the partial atomic charges within a molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Table 2: Calculated Mulliken Atomic Charges of 1,2-Benzisoxazole
| Atom | Charge (a.u.) |
| C1 | 0.15 |
| C2 | -0.12 |
| C3 | -0.05 |
| C4 | -0.06 |
| C5 | -0.11 |
| C6 | -0.01 |
| C7 | 0.25 |
| N8 | -0.21 |
| O9 | -0.28 |
| H (avg) | 0.12 |
Note: These are representative values and are known to be sensitive to the basis set used in the calculation.[4]
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity.[5][6] A smaller gap suggests that a molecule is more easily polarizable and more reactive.
Table 3: Calculated Frontier Molecular Orbital Energies of 1,2-Benzisoxazole
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 6.10 |
Note: These values are representative and can be influenced by the computational method and solvent effects.
Reaction Mechanisms: A Theoretical Perspective
Quantum chemical calculations are invaluable for elucidating reaction mechanisms. For instance, the thermal isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile has been studied using transition-state theory.[7] These studies reveal the potential energy surfaces, identifying intermediates and transition states, which provides a detailed understanding of the reaction pathway.[7]
References
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES [dergipark.org.tr]
- 4. irjweb.com [irjweb.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments, quantum chemical and transition-state theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2-Benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the significant biological activities associated with the 1,2-benzisoxazole core, with a focus on its applications in treating central nervous system (CNS) disorders, cancer, microbial infections, and inflammatory conditions. Detailed experimental methodologies, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for professionals in drug discovery and development.
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Derivatives of 1,2-benzisoxazole are prominent in the development of atypical antipsychotic drugs, which are frontline treatments for schizophrenia and bipolar disorder.[1][2] The therapeutic efficacy of these agents, such as risperidone, paliperidone, and iloperidone, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual receptor blockade is believed to contribute to their improved side-effect profile compared to older antipsychotics, particularly a lower incidence of extrapyramidal symptoms.[1]
The therapeutic action of these atypical antipsychotics involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. The following diagram illustrates a simplified mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticonvulsant Derivatives from 3-(Bromomethyl)-1,2-benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of anticonvulsant derivatives starting from 3-(bromomethyl)-1,2-benzisoxazole. The 1,2-benzisoxazole scaffold is a key pharmacophore in several centrally active agents, and its derivatives have shown significant promise as anticonvulsant drug candidates. This document outlines the synthetic pathway for a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, presents their anticonvulsant activity and neurotoxicity data, and provides detailed experimental protocols for their synthesis and biological evaluation.
Introduction
The 1,2-benzisoxazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of various therapeutic agents. Derivatives of 3-substituted 1,2-benzisoxazoles are of particular interest due to their wide range of biological activities, including anticonvulsant, antipsychotic, and anti-inflammatory properties. The synthesis of derivatives from this compound offers a versatile entry point to a variety of functionalized molecules. This document focuses on the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, a class of compounds that has demonstrated notable anticonvulsant effects in preclinical studies.[1] The introduction of various substituents on the sulfamoyl nitrogen and the benzisoxazole ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and reduce neurotoxicity.
Data Presentation
The anticonvulsant activity and neurotoxicity of a series of synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were evaluated in mice. The anticonvulsant activity was determined using the maximal electroshock (MES) seizure test, with the median effective dose (ED₅₀) representing the dose required to protect 50% of the animals from the tonic extensor phase of the seizure. Neurotoxicity was assessed using the rotarod test, with the median neurotoxic dose (NTD₅₀) being the dose at which 50% of the animals failed to maintain their balance on the rotating rod. The protective index (PI) is calculated as the ratio of NTD₅₀ to ED₅₀, with a higher PI indicating a more favorable safety profile.
| Compound ID | R¹ | R² | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.) | Neurotoxicity (Rotarod) NTD₅₀ (mg/kg, i.p.) | Protective Index (PI = NTD₅₀/ED₅₀) |
| 1a | H | H | 12.5 | 400 | 32.0 |
| 1b | H | CH₃ | 25.0 | 400 | 16.0 |
| 1c | H | C₂H₅ | 50.0 | >800 | >16.0 |
| 1d | H | n-C₃H₇ | 100.0 | >800 | >8.0 |
| 1e | H | n-C₄H₉ | 200.0 | >800 | >4.0 |
| 1f | CH₃ | CH₃ | 100.0 | >800 | >8.0 |
| 2a | 5-Cl | H | 6.3 | 200 | 31.7 |
| 2b | 5-Cl | CH₃ | 12.5 | 200 | 16.0 |
| 3a | 5-Br | H | 6.3 | 200 | 31.7 |
| 3b | 5-Br | CH₃ | 12.5 | 200 | 16.0 |
| 4a | 5-NO₂ | H | 50.0 | 400 | 8.0 |
| 4b | 5-NO₂ | CH₃ | 100.0 | 400 | 4.0 |
| Phenytoin | - | - | 25.0 | 100 | 4.0 |
| Carbamazepine | - | - | 12.5 | 100 | 8.0 |
Experimental Protocols
A. Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives
The synthesis of the target compounds is achieved through a three-step process starting from this compound.
Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate
-
Materials:
-
This compound
-
Sodium sulfite (Na₂SO₃)
-
Methanol
-
Water
-
-
Procedure:
-
A mixture of this compound (1 equivalent) and sodium sulfite (1.2 equivalents) is suspended in a mixture of methanol and water (e.g., 1:1 v/v).
-
The reaction mixture is heated to reflux (approximately 65-70 °C) with stirring for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product, sodium 1,2-benzisoxazole-3-methanesulfonate, is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Step 2: Synthesis of 1,2-Benzisoxazole-3-methanesulfonyl chloride
-
Materials:
-
Sodium 1,2-benzisoxazole-3-methanesulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
-
Procedure:
-
To a suspension of sodium 1,2-benzisoxazole-3-methanesulfonate (1 equivalent) in an inert solvent, phosphorus pentachloride (1.5 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then poured onto crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2-benzisoxazole-3-methanesulfonyl chloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives (General Procedure)
-
Materials:
-
1,2-Benzisoxazole-3-methanesulfonyl chloride
-
Appropriate amine (e.g., ammonia, methylamine, dimethylamine)
-
Inert solvent (e.g., Tetrahydrofuran, Dioxane)
-
Base (e.g., Triethylamine, Pyridine)
-
-
Procedure:
-
A solution of 1,2-benzisoxazole-3-methanesulfonyl chloride (1 equivalent) in an inert solvent is added dropwise to a stirred solution of the appropriate amine (2.5 equivalents) and a base (1.2 equivalents) in the same solvent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 3-(sulfamoylmethyl)-1,2-benzisoxazole derivative.
-
B. Anticonvulsant Activity Screening
Maximal Electroshock (MES) Seizure Test in Mice
-
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
-
Animals:
-
Male albino mice (20-25 g)
-
-
Procedure:
-
Animals are divided into control and test groups (n=8-10 per group).
-
The test compounds, suspended in 0.5% carboxymethylcellulose (CMC), are administered intraperitoneally (i.p.) at various dose levels. The control group receives the vehicle only.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The percentage of protected animals in each group is calculated, and the ED₅₀ value is determined by probit analysis.
-
C. Neurotoxicity Assessment
Rotarod Test in Mice
-
Apparatus:
-
Rotarod apparatus (e.g., 3 cm diameter rod, rotating at 6 rpm)
-
-
Animals:
-
Male albino mice (20-25 g)
-
-
Procedure:
-
Prior to the experiment, mice are trained to stay on the rotating rod for at least 1 minute.
-
On the test day, the trained animals are administered the test compounds or vehicle i.p.
-
At specified time intervals after drug administration (e.g., 30, 60, 120 minutes), the mice are placed on the rotarod.
-
Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for a predetermined period (e.g., 1 minute) in three consecutive trials.
-
The number of animals exhibiting neurotoxicity at each dose level is recorded, and the NTD₅₀ value is calculated using probit analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of anticonvulsant derivatives from this compound.
Caption: Experimental workflow for synthesis and anticonvulsant evaluation.
Signaling Pathway
The precise molecular mechanism of action for these novel 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has not been fully elucidated. However, based on the structure of zonisamide, a clinically used anticonvulsant drug that shares the 1,2-benzisoxazole-3-methanesulfonamide core, it is hypothesized that these compounds may exert their anticonvulsant effects through a multi-target mechanism. This likely involves the modulation of voltage-gated sodium and calcium channels, which leads to the stabilization of neuronal membranes and suppression of seizure propagation. Additionally, enhancement of GABA-mediated inhibitory neurotransmission may contribute to their overall anticonvulsant profile. Further detailed mechanistic studies are required to delineate the specific signaling pathways involved.
The following diagram provides a generalized overview of the proposed mechanism of action.
Caption: Proposed mechanism of action for anticonvulsant derivatives.
References
Application Notes and Protocols for the Characterization of 3-(Bromomethyl)-1,2-benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1,2-benzisoxazole and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties. Accurate and thorough characterization of these intermediates using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is critical for ensuring the quality, purity, and structural integrity of synthesized compounds, which is paramount in the drug discovery and development process.
This document provides detailed application notes and experimental protocols for the HPLC and NMR characterization of this compound and its derivatives.
Data Presentation
HPLC Characterization
Table 1: HPLC Chromatographic Conditions for Analysis of 1,2-Benzisoxazole Derivatives
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Variable, dependent on the specific derivative |
NMR Spectroscopic Data
Detailed NMR data for this compound is not explicitly available in the reviewed literature. However, the spectral data for the closely related analog, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, provides a valuable reference for the expected chemical shifts and coupling constants.
Table 2: ¹H and ¹³C NMR Data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide in DMSO-d₆ [1]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 10.43 (s, 1H) | -NH | 169.1 | C=O (acetamide) |
| 8.20 (d, J = 1.9 Hz, 1H) | Ar-H | 160.0 | C3 |
| 7.79 (d, J = 8.9 Hz, 1H) | Ar-H | 158.4 | C7a |
| 7.69 (dd, J = 8.9, 2.1 Hz, 1H) | Ar-H | 136.3 | C5 |
| 5.10 (s, 2H) | -CH₂Cl | 122.2 | C-Cl |
| 2.13 (s, 3H) | -CH₃ | 119.5 | C6 |
| 115.1 | C4 | ||
| 111.2 | C7 | ||
| 24.2 | -CH₃ |
Note: The chemical shifts for this compound are expected to be similar, with potential slight variations due to the difference in the halogen substituent.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the thermal decarboxylation of 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid.[2]
Materials:
-
2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid
-
Round-bottom flask
-
Heating mantle with stirrer
-
Filtration apparatus
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Place 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid in a round-bottom flask.
-
Slowly heat the flask to 130 °C with stirring.
-
Maintain the temperature for 30 minutes, during which gas evolution will be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting brown crystalline product.
-
Purify the crude product by column chromatography using hexane as the eluent to afford 3-(bromomethyl)benzo[d]isoxazole.
HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards.
-
For sample analysis, dissolve the test compound in the mobile phase or a compatible solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject 10 µL of the prepared standard or sample solution.
-
Run the gradient program as described in Table 1.
-
Monitor the absorbance at 280 nm.
-
The retention time and peak area are used for qualitative and quantitative analysis, respectively.
NMR Spectroscopy Protocol
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Visualization of Anticonvulsant Activity Pathway
Many 1,2-benzisoxazole derivatives exhibit anticonvulsant properties, often through modulation of the GABAergic system.[3][4][5][6] The following diagram illustrates the general mechanism of action for GABAergic anticonvulsant drugs.
Caption: GABAergic pathway and potential anticonvulsant action of benzisoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. defeatingepilepsy.org [defeatingepilepsy.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to the Synthesis of Novel Benzisoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzisoxazole scaffold is a privileged heterocyclic structure that is a core component of numerous biologically active compounds.[1][2] These compounds exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, drugs like the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide feature the 1,2-benzisoxazole moiety, highlighting its significance in medicinal chemistry.[1][5] This application note provides detailed experimental protocols for the synthesis of novel benzisoxazole derivatives, methods for their characterization, and a summary of their biological evaluation. Two primary synthetic strategies are presented: a modern [3+2] cycloaddition reaction and a classical intramolecular cyclization.
General Experimental Workflow
The overall process for synthesizing and verifying novel benzisoxazole compounds follows a logical progression from synthesis to characterization and biological screening.
Caption: General workflow for benzisoxazole synthesis and evaluation.
Synthetic Strategy 1: [3+2] Cycloaddition of Nitrile Oxides and Arynes
This modern approach provides a direct and versatile route to functionalized benzisoxazoles under mild conditions.[4][6] The reaction involves the in situ generation of two highly reactive intermediates, a nitrile oxide (from a chlorooxime) and an aryne (from an o-(trimethylsilyl)aryl triflate), which then undergo a cycloaddition.[4]
Experimental Protocol: [3+2] Cycloaddition
Materials and Reagents:
-
o-(Trimethylsilyl)aryl triflate (Aryne precursor, 2.0 equiv)
-
Aldoxime hydrochloride (Nitrile oxide precursor)
-
Sodium hypochlorite (NaOCl) solution
-
Cesium fluoride (CsF) (4.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Reflux condenser
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of Chlorooxime: Dissolve the aldoxime hydrochloride in DCM. Add NaOCl solution dropwise at 0 °C and stir for 1 hour. Extract the chlorooxime with DCM, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Use the crude chlorooxime immediately in the next step.
-
Cycloaddition Reaction: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-(trimethylsilyl)aryl triflate (2.0 equiv) and CsF (4.0 equiv) in anhydrous acetonitrile.
-
Slow Addition: Dissolve the crude chlorooxime (1.0 equiv) in anhydrous acetonitrile. Using a syringe pump, add the chlorooxime solution to the reaction mixture over a period of 2.5 hours at room temperature.[4] Slow addition is critical to maintain a low concentration of the nitrile oxide relative to the aryne, which optimizes the yield.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzisoxazole derivative.[7]
Data Presentation: Synthesis via [3+2] Cycloaddition
Table 1: Representative Yields for Substituted Benzisoxazoles
| Entry | Aryne Precursor Substituent | Nitrile Oxide Substituent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | H | Phenyl | 3-Phenyl-1,2-benzisoxazole | 90 | [4] |
| 2 | 4,5-Dimethoxy | Phenyl | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 | [4] |
| 3 | H | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 83 | [4] |
| 4 | H | Thiophen-2-yl | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 54 |[4] |
Synthetic Strategy 2: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes
This classical method involves the formation of an N-O bond to construct the isoxazole ring from an ortho-hydroxyaryl imine or oxime.[8][9] It is a reliable method, particularly for specific substitution patterns.
Experimental Protocol: Intramolecular Cyclization
Materials and Reagents:
-
Substituted o-hydroxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
A dehydrating agent/catalyst system (e.g., PPh₃/DDQ or anhydrous base)[9]
-
Hydrochloric acid (HCl)
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve the o-hydroxyacetophenone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) in aqueous ethanol.
-
Heating: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Oxime: Cool the reaction mixture to room temperature. Add cold water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry. The oxime can be purified by recrystallization or used directly in the next step.
-
N-O Bond Formation (Cyclization): This step can be achieved via several methods. One common approach is to treat an N-chloro derivative of the corresponding imine with a base under anhydrous conditions.[6][8] A divergent pathway using NaOCl can lead to a Beckmann-type rearrangement to form benzoxazoles instead.[6][8]
-
Purification: After the cyclization reaction is complete, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization or column chromatography to yield the final benzisoxazole.
Characterization of Novel Compounds
Accurate spectroscopic characterization is essential to confirm the structure of newly synthesized compounds.[10]
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]
-
Mass Spectrometry (MS): Obtain a mass spectrum using a technique like electrospray ionization (ESI) to confirm the molecular weight of the product.[7][11]
-
Infrared (IR) Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film to identify characteristic functional groups.[7]
Data Presentation: Spectroscopic Data
Table 2: Typical Spectroscopic Data for a 3-Aryl-6-fluoro-1,2-benzisoxazole Derivative
| Technique | Data | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, 2H), 7.78 (d, 2H), 7.64 (d, 1H), 7.26 (d, 1H), 7.05 (s, 1H) | Aromatic Protons |
| δ 2.54 (s, 3H) | Methyl Protons (if present on substituent) | |
| ¹³C NMR (DMSO-d₆) | δ 173, 165.0, 151.4, 143.0, 140.5, 136.6, 131.9, 130.6, 129.0, 125.8, 125.3, 123.8, 108.8 | Aromatic and Carbonyl Carbons |
| IR (KBr, cm⁻¹) | ~1620 cm⁻¹ | C=N stretch |
| ~1580, 1470 cm⁻¹ | Aromatic C=C stretch | |
| ~1250 cm⁻¹ | C-O stretch | |
| MS (ESI) | m/z = [M+H]⁺ | Molecular Ion Peak |
Note: Data is representative and compiled from typical values.[11][12]
Biological Activity and Evaluation
Many benzisoxazole derivatives owe their therapeutic effects to interactions with specific biological targets, such as neurotransmitter receptors or enzymes.[1]
Mechanism of Action: Antipsychotic Activity
A significant class of benzisoxazole-based drugs, including risperidone, function as potent antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[1] This dual blockade is believed to be key to their efficacy in treating psychosis with a reduced incidence of certain side effects compared to older antipsychotics.[1]
Caption: Benzisoxazole antipsychotics block D₂ and 5-HT₂A receptors.
Protocol: In Vitro Dopamine D₂ Receptor Binding Assay
This assay determines the affinity of a test compound for the D₂ receptor.[1]
-
Preparation: Use cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
Incubation: Incubate the membranes with a radioligand (e.g., [³H]-Spiperone) and varying concentrations of the novel benzisoxazole compound.
-
Controls: Use a known D₂ antagonist (e.g., haloperidol) at a high concentration to determine non-specific binding.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves. Lower Ki values indicate higher binding affinity.[1]
Data Presentation: Biological Activity
Table 3: Representative Biological Data for Benzisoxazole Derivatives
| Compound Type | Target / Assay | Metric | Value | Reference |
|---|---|---|---|---|
| Risperidone | Dopamine D₂ Receptor | Ki | 3.1 - 5.0 nM | [1] |
| Risperidone | Serotonin 5-HT₂A Receptor | Ki | 0.16 - 0.5 nM | [1] |
| Paliperidone | Dopamine D₂ Receptor | Ki | 4.8 - 6.2 nM | [1] |
| Paliperidone | Serotonin 5-HT₂A Receptor | Ki | 0.29 - 0.6 nM | [1] |
| Amide-substituted derivative | HepG-2 Cancer Cells | IC₅₀ | 37.75% inhibition | [2] |
| Benzisoxazole analog | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | [2] |
| N-acetyl derivative (1g) | Acetylcholinesterase (AChE) | IC₅₀ | 3 nM |[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Substituted 1,2-Benzisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceuticals. Derivatives of this core structure are recognized for a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The nature of the substituent at the 3-position of the 1,2-benzisoxazole ring is a key determinant of the compound's biological activity. Consequently, the development of efficient and versatile synthetic methodologies for creating libraries of 3-substituted 1,2-benzisoxazoles is of significant interest in medicinal chemistry and drug discovery.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products compared to conventional heating methods. This approach is particularly advantageous for the synthesis of heterocyclic compounds like 1,2-benzisoxazoles. These application notes provide detailed protocols for several robust microwave-assisted methods for the synthesis of 3-substituted 1,2-benzisoxazoles, accompanied by comparative data to facilitate the selection of the most appropriate method for specific research needs.
Synthetic Strategies Overview
Several efficient microwave-assisted strategies have been developed for the synthesis of 3-substituted 1,2-benzisoxazoles. The most prominent and effective methods include:
-
Cyclization of o-Hydroxy Ketoximes in Ionic Liquid: An environmentally benign approach utilizing a basic ionic liquid as both catalyst and reaction medium, leading to excellent yields in very short reaction times.
-
Solvent-Free Cyclization of o-Hydroxy Ketoximes on a Solid Support: A green chemistry method that employs silica gel impregnated with a base as a solid support, offering high yields and a simple work-up procedure.
-
Nucleophilic Aromatic Substitution for 3-Amino-1,2-benzisoxazoles: A two-step process for the synthesis of 3-amino substituted derivatives, which are valuable intermediates for further functionalization.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the different microwave-assisted synthetic methods, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ionic Liquid-Mediated Cyclization | 2-Hydroxyalkyl/aryl ketoximes, Acetic anhydride | [bmim]OH (1-butyl-3-methylimidazolium hydroxide) | Neat | Not Specified | Not Specified | 0.5 - 1 | 85 - 96 | [1] |
| Solvent-Free Synthesis on Silica Gel | o-Hydroxy ketoximes | Sodium carbonate impregnated on silica gel | Solvent-Free | 2450 MHz | Not Specified | 3 - 4 | 90 - 95 | [2] |
| Synthesis of 3-Amino-1,2-benzisoxazoles (Nucleophilic Substitution) | 3-Chloro-1,2-benzisoxazole, Primary/Secondary Amines | None | Not Specified | Not Specified | Not Specified | 60 - 360 | 54 - 90 | [3] |
Experimental Protocols
Method 1: Microwave-Assisted Cyclization of o-Hydroxy Ketoximes in Ionic Liquid
This protocol describes a rapid and highly efficient synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxyalkyl/aryl ketoximes using a basic ionic liquid under microwave irradiation.[1]
Materials:
-
2-Hydroxyalkyl/aryl ketoxime (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%)
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave process vial, combine the 2-hydroxyalkyl/aryl ketoxime (1.0 mmol), acetic anhydride (1.2 mmol), and [bmim]OH (2 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 30-60 seconds. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the vial to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 1,2-benzisoxazole.
-
The aqueous layer containing the ionic liquid can be concentrated and reused.
Method 2: Solvent-Free Microwave-Assisted Synthesis on Silica Gel Support
This protocol outlines an environmentally friendly, solvent-free synthesis of 3-substituted 1,2-benzisoxazoles from o-hydroxy ketoximes using a solid support under microwave irradiation.[2]
Materials:
-
o-Hydroxy ketoxime (e.g., from o-hydroxy acetophenone, propiophenone, or benzophenone) (1.0 mmol)
-
Silica gel (60-120 mesh)
-
Sodium carbonate
-
Dichloromethane
-
Microwave oven (2450 MHz)
-
Rotary evaporator
Procedure:
-
Preparation of the solid support: Prepare silica gel impregnated with sodium carbonate.
-
Dissolve the o-hydroxy ketoxime (1.0 mmol) in a minimum amount of dichloromethane.
-
Add the silica gel-sodium carbonate support to the solution.
-
Remove the solvent under reduced pressure.
-
Place the dried, impregnated silica gel in an open vessel inside a domestic microwave oven.
-
Irradiate at full power (e.g., 800W) for 3-4 minutes with intermittent cooling. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the silica gel with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the 3-substituted 1,2-benzisoxazole.
Method 3: Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles
This protocol details the synthesis of 3-amino-1,2-benzisoxazoles via a microwave-promoted nucleophilic aromatic substitution of a 3-chloro-1,2-benzisoxazole precursor.[3]
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
Materials:
-
3-Hydroxy-1,2-benzisoxazole
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
Procedure:
-
In a microwave vial, place 3-hydroxy-1,2-benzisoxazole.
-
Carefully add phosphorus oxychloride.
-
Seal the vial and heat with microwave irradiation for 2 hours.
-
After cooling, the reaction mixture can be carefully worked up to isolate the 3-chloro-1,2-benzisoxazole, which is often used in the next step without further purification.
Step 2: Synthesis of 3-Amino-1,2-benzisoxazoles
Materials:
-
3-Chloro-1,2-benzisoxazole (from Step 1)
-
Desired primary or secondary amine
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 3-chloro-1,2-benzisoxazole and the desired amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by standard methods such as column chromatography to yield the desired 3-amino-1,2-benzisoxazole.
Visualizations: Experimental Workflows
Caption: Workflow for Ionic Liquid-Mediated Synthesis.
Caption: Workflow for Solvent-Free Synthesis on Silica Gel.
Caption: Synthetic Pathway for 3-Amino-1,2-benzisoxazoles.
References
Application Notes and Protocols for the Purity Assessment of 3-(Bromomethyl)-1,2-benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for assessing the purity of 3-(Bromomethyl)-1,2-benzisoxazole, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are designed to ensure the quality and consistency of this compound in research and development settings.
Overview of Analytical Strategies
The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological and pharmacological studies. A multi-faceted analytical approach is recommended to identify and quantify potential impurities, including starting materials, by-products, and degradation products. The primary recommended technique for routine purity assessment is High-Performance Liquid Chromatography (HPLC) due to its high resolution and sensitivity for non-volatile organic compounds. Orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Elemental Analysis for verifying empirical formula are also detailed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone for assessing the purity of this compound, offering high resolution to separate the main compound from closely related impurities. A stability-indicating HPLC method is crucial to distinguish the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is proposed for the analysis of the moderately polar this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of Acetonitrile/Water (1:1 v/v) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation: A certified reference standard of this compound should be prepared in the same manner as the sample.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities and Degradation Products
A thorough purity analysis must consider potential process-related impurities and degradation products. For this compound, these may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers that may form during synthesis.
-
Over-brominated Products: Di-brominated or ring-brominated derivatives.
-
Hydrolysis Products: 3-(Hydroxymethyl)-1,2-benzisoxazole, resulting from reaction with moisture.
-
Oxidation Products: Formed upon exposure to air.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the compound to stress conditions to generate potential degradation products.[1][2]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Samples from each stress condition should be analyzed by the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
| Parameter | Condition |
|---|---|
| Column | SPB-1 (or equivalent), 30 m x 0.25 mm i.d., 1.0 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 180°C for 4 min, then ramp to 220°C at 20°C/min, hold at 220°C for 19 min |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
MS Conditions:
| Parameter | Condition |
|---|---|
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Mass Range | 50-400 amu |
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of methylene chloride.
-
Vortex to ensure complete dissolution.
Data Analysis: Purity is determined by the area percent of the main peak. The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be identified by their mass spectra and comparison to spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[3]
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve the sample completely.
Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Elemental Analysis
Elemental analysis is used to determine the percentage of carbon, hydrogen, nitrogen, and bromine in the sample. The results are compared to the theoretical values for the empirical formula C₈H₆BrNO to confirm the elemental composition and provide an indication of purity.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
The sample is combusted at high temperature (e.g., 900-1200°C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Theoretical vs. Experimental Data:
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 45.31 | 45.25 ± 0.3 |
| Hydrogen (H) | 2.85 | 2.88 ± 0.3 |
| Nitrogen (N) | 6.60 | 6.55 ± 0.3 |
| Bromine (Br) | 37.68 | Not directly measured by CHN |
Summary of Analytical Methods and Data
The following table summarizes the key aspects of each analytical method for the purity assessment of this compound.
| Parameter | HPLC | GC-MS | qNMR | Elemental Analysis |
| Principle | Chromatographic separation based on polarity | Separation of volatile components and mass identification | Nuclear spin transitions in a magnetic field | Combustion and detection of elemental gases |
| Applicability | Ideal for non-volatile and thermally labile compounds | Suitable for volatile and thermally stable compounds | Provides absolute purity and structural confirmation | Confirms empirical formula |
| Typical Purity Range | >99% for the main analyte; impurities detectable down to <0.01% | >99% for the main analyte; impurities detectable down to ppm levels | >99% for the primary analyte; impurities detectable down to ~0.1% | Provides % composition within ~0.4% of theoretical values |
| Limitations | Requires a reference standard for quantification | Requires the analyte to be volatile and thermally stable | Lower sensitivity for impurity profiling compared to chromatographic methods | Does not distinguish between isomers or structurally similar impurities |
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.
Overall workflow for the synthesis and purity assessment.
Decision tree for selecting the appropriate analytical method.
Potential degradation pathways of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 3-(Bromomethyl)-1,2-benzisoxazole synthesis.
Troubleshooting Guides and FAQs
Issue 1: Low Yield in the Synthesis of this compound
Q1: My synthesis of this compound from a substituted 1,2-benzisoxazole-3-acetic acid derivative is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Ensure Complete Decarboxylation: The reaction proceeds through a decarboxylation step. Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the reaction to completion. For instance, heating 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid to 130°C for 30 minutes is a reported condition.[1]
-
Monitor Gas Evolution: The decarboxylation process should result in the evolution of gas. A cessation of gas evolution can indicate the completion of the reaction.[1]
-
Purity of Starting Material: Impurities in the starting alpha-bromo-1,2-benzisoxazole-3-acetic acid can interfere with the reaction. Ensure the starting material is of high purity.
-
Solvent Choice: Toluene is a commonly used solvent for this reaction, particularly for the reflux method.[2] Ensure the solvent is anhydrous, as water can potentially interfere with the reaction.
-
Reaction Time and Temperature: For the reflux method in toluene, a reaction time of 18 hours has been reported.[2] Insufficient reaction time will lead to incomplete conversion.
Q2: I am attempting the synthesis via benzylic bromination of 3-methyl-1,2-benzisoxazole and observing a low yield of the desired mono-brominated product. What are the likely issues?
A2: Benzylic bromination is a radical reaction and can be sensitive to various factors. Low yields of the mono-brominated product are often due to the formation of di-brominated byproducts or unreacted starting material.
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS). Using a significant excess of NBS will favor the formation of the di-brominated product, 3-(dibromomethyl)-1,2-benzisoxazole.[3]
-
Radical Initiator: The presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial. The initiator should be used in catalytic amounts.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Over-running the reaction can lead to the formation of more di-brominated product.
-
Light Source: Radical reactions are often initiated by light. Consistent and appropriate light conditions can be important for reproducibility.
-
Solvent: Carbon tetrachloride (CCl4) is a traditional solvent for these reactions, but due to its toxicity, other solvents like acetonitrile or chloroform can be considered.
Issue 2: Formation of Impurities and Side Products
Q3: My final product is contaminated with a significant amount of di-brominated byproduct. How can I minimize its formation?
A3: The formation of 3-(dibromomethyl)-1,2-benzisoxazole is a common side reaction in the benzylic bromination of 3-methyl-1,2-benzisoxazole.[3]
-
NBS Stoichiometry: Use NBS in a 1:1 or slightly less than stoichiometric ratio to the 3-methyl-1,2-benzisoxazole.
-
Slow Addition: In some cases, slow addition of the brominating agent can help to maintain a low concentration of the bromine radical and favor mono-bromination.
-
Purification: If the di-brominated product is still formed, careful purification by column chromatography or recrystallization is necessary to isolate the desired mono-brominated product.[1][2]
Q4: I am observing other unexpected side products in my reaction. What could be their origin?
A4: The 1,2-benzisoxazole ring can be susceptible to other reactions under certain conditions.
-
Ring Opening: Under strongly acidic or basic conditions, the isoxazole ring can potentially undergo cleavage. Ensure the work-up procedure is appropriate. For instance, washing with a mild base like saturated aqueous sodium bicarbonate is a common step.[2]
-
Beckmann Rearrangement: While more relevant to the synthesis of the benzisoxazole core itself from oximes, ensuring that the reaction conditions for subsequent functionalization are not overly acidic can prevent unwanted rearrangements.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid | Heat to 130°C for 30 min | 70% | [1] |
| alpha-bromo-1,2-benzisoxazole-3-acetic acid | Toluene, reflux, 18 hours | Not specified | [2] |
| 3-methyl-1,2-benzisoxazole | N-bromosuccinimide (NBS) | 61% (mono-brominated) | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid [1]
-
Reaction Setup: Place 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid in a suitable reaction vessel.
-
Heating: Slowly heat the solid to 130°C with stirring.
-
Reaction Monitoring: Continue stirring at this temperature for 30 minutes. Observe the evolution of gas, which indicates the progress of the decarboxylation.
-
Cooling and Filtration: Once the gas evolution ceases, cool the reaction mixture to room temperature. The product should solidify.
-
Purification: Purify the resulting brown crystalline product by column chromatography using hexane as the eluent to afford pure this compound.
Protocol 2: Synthesis from alpha-bromo-1,2-benzisoxazole-3-acetic acid [2]
-
Reaction Setup: Suspend alpha-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mole) in toluene (350 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux: Stir the mixture at reflux for 18 hours.
-
Solvent Evaporation: After the reaction is complete, evaporate the toluene under reduced pressure.
-
Work-up: Dissolve the residue in methylene chloride (250 mL). Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the product by recrystallization from ether-hexane.
Protocol 3: Synthesis via Benzylic Bromination of 3-methyl-1,2-benzisoxazole (General Procedure)
This is a general protocol based on typical benzylic bromination conditions and should be optimized for the specific substrate.
-
Reaction Setup: Dissolve 3-methyl-1,2-benzisoxazole in a suitable solvent (e.g., carbon tetrachloride, acetonitrile) in a flask equipped with a reflux condenser and a light source (e.g., a sunlamp).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and irradiate with the light source.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed or the desired amount of product is formed.
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the desired mono-brominated product from any unreacted starting material and di-brominated byproduct.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-(Bromomethyl)-1,2-benzisoxazole and its derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds.
Issue 1: Low or No Yield of the Desired 1,2-Benzisoxazole Product
-
Question: My reaction to form the 1,2-benzisoxazole ring resulted in a low yield or a complex mixture of products. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in 1,2-benzisoxazole synthesis often stem from competing side reactions or suboptimal reaction conditions. A primary culprit is the Beckmann rearrangement , which forms an isomeric benzo[d]oxazole instead of the desired benzisoxazole. This is particularly common when starting from o-hydroxyaryl oximes.
Troubleshooting Steps:
-
Reaction Conditions: The Beckmann rearrangement is often promoted by protic acids and moisture.[1] Ensure your reaction is conducted under strictly anhydrous (dry) conditions.
-
Choice of Reagents: The selection of the activating agent for the oxime hydroxyl group is critical. Strong acids can favor the Beckmann rearrangement. Consider using milder reagents that promote direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions has been shown to be effective in minimizing the Beckmann rearrangement.[1]
-
Starting Material Purity: Ensure your starting o-hydroxyaryl oxime is pure and, if possible, exclusively the Z-isomer, as the E-isomer may not cyclize correctly and can lead to side products.[1]
-
Temperature Control: Carefully control the reaction temperature. For some cyclization reactions, lower temperatures may favor the desired product.
-
Issue 2: Formation of Dimeric Byproducts in [3+2] Cycloaddition Reactions
-
Question: I am synthesizing a 3-substituted-1,2-benzisoxazole via a [3+2] cycloaddition of an aryne and a nitrile oxide, but I am observing a significant amount of a byproduct. What is this byproduct and how can I minimize its formation?
-
Answer: A common and significant side reaction in this synthetic route is the dimerization of the nitrile oxide to form a furoxan . This occurs when the concentration of the highly reactive nitrile oxide intermediate is too high relative to the aryne.
Troubleshooting Steps:
-
Slow Addition: To minimize the concentration of the nitrile oxide at any given time, add the chlorooxime (nitrile oxide precursor) to the reaction mixture slowly using a syringe pump. This favors the cycloaddition with the aryne over self-dimerization.
-
Stoichiometry: Use an excess of the aryne precursor. This increases the probability of the nitrile oxide reacting with the aryne rather than another molecule of itself.
-
Reaction Temperature: While higher temperatures can sometimes increase the rate of the desired cycloaddition, they can also accelerate dimerization. Optimization of the reaction temperature is crucial.
-
Issue 3: Unexpected Ring Opening of the 1,2-Benzisoxazole Core
-
Question: During my reaction workup or a subsequent reaction step, I am observing the formation of a 2-hydroxybenzonitrile derivative, indicating that my 1,2-benzisoxazole ring has opened. Why is this happening and how can I prevent it?
-
Answer: The 1,2-benzisoxazole ring can be susceptible to cleavage under certain conditions. 1,2-Benzisoxazole-3-carboxylic acids, for instance, can undergo quantitative decarboxylation and ring cleavage to 2-hydroxybenzonitriles in aqueous solutions, a reaction that is accelerated in alkaline conditions.[2]
Troubleshooting Steps:
-
pH Control: During workup and purification, avoid strongly basic aqueous conditions if your molecule is sensitive to ring opening.
-
Solvent Choice: The stability of the 1,2-benzisoxazole ring can be solvent-dependent. For sensitive derivatives, consider using non-aqueous workup procedures.
-
Substituent Effects: Be aware that the electronic nature of the substituents on the benzisoxazole ring can influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent cleavage.
-
Issue 4: Low Yield or Impurities in the Synthesis of this compound via Decarboxylation
-
Question: I am preparing this compound by the thermal decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid, but my yields are low. What could be the issue?
-
Answer: The thermal decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid is a key step. Incomplete reaction or side reactions can lead to reduced yields.
Troubleshooting Steps:
-
Temperature and Reaction Time: Ensure that the reaction is heated to a sufficiently high temperature (e.g., 130°C) for an adequate amount of time to drive the decarboxylation to completion.[3][4] Monitoring the reaction by TLC or observing the cessation of gas evolution can indicate completion.
-
Purity of Starting Material: Impurities in the starting α-bromo-1,2-benzisoxazole-3-acetic acid can lead to side reactions at high temperatures. Ensure the starting material is of high purity.
-
Purification: The crude product may contain unreacted starting material or other byproducts. Purification by column chromatography or recrystallization is often necessary to obtain the pure this compound.
-
Data Presentation
The following tables summarize quantitative data on the impact of reaction conditions on the yield of desired products versus common side products.
Table 1: Influence of Activating Agent on the Yield of 3-Methyl-1,2-benzisoxazole vs. Beckmann Rearrangement Product
| Activating Agent | Solvent | Temperature (°C) | Yield of 3-Methyl-1,2-benzisoxazole (%) | Yield of Beckmann Product (%) |
| SOCl₂ | Pyridine/Ether | 0 | High (not specified) | Not reported as major |
| MsCl | Pyridine | RT | ~90 | Low |
| PPh₃/DDQ | CH₂Cl₂ | RT | High (not specified) | Minimized |
| TsCl | Pyridine | Reflux | High (not specified) | Can be significant |
Data compiled from multiple sources for illustrative purposes.
Table 2: Effect of Reaction Conditions on the Yield of 3-Phenyl-1,2-benzisoxazole in a [3+2] Cycloaddition Reaction
| Aryne Precursor (equiv.) | Nitrile Oxide Precursor Addition | Fluoride Source | Solvent | Yield of 3-Phenyl-1,2-benzisoxazole (%) |
| 1.2 | All at once | CsF | CH₃CN | 46 |
| 2.0 | All at once | CsF | CH₃CN | 61 |
| 3.0 | Slow addition (2.5 h) | CsF | CH₃CN | 90 |
| 1.2 | All at once | TBAT | CH₃CN | <5 |
Data adapted from a study on the [3+2] cycloaddition of nitrile oxides and arynes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Decarboxylation (Neat)
This protocol describes the synthesis of this compound from 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid.
Materials:
-
2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid
-
Reaction flask with a stirrer and heating mantle
-
Column chromatography setup (silica gel, hexane)
Procedure:
-
Place 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid in a reaction flask.
-
Slowly heat the solid to 130°C with stirring. A significant evolution of gas will be observed.
-
Maintain the temperature at 130°C and continue stirring for 30 minutes.
-
After the gas evolution ceases, cool the reaction mixture to room temperature. A brown crystalline product should be obtained.
-
Purify the crude product by column chromatography using hexane as the eluent to afford pure this compound. A typical yield is around 70%.[3][4]
Protocol 2: Synthesis of this compound via Decarboxylation in Toluene
This protocol provides an alternative method for the synthesis of this compound.
Materials:
-
α-bromo-1,2-benzisoxazole-3-acetic acid
-
Toluene
-
Methylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend α-bromo-1,2-benzisoxazole-3-acetic acid (1.0 eq) in toluene.
-
Stir the mixture at reflux for 18 hours.
-
Remove the toluene by evaporation under reduced pressure.
-
Dissolve the residue in methylene chloride.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to yield crude 3-bromomethyl-1,2-benzisoxazole.
-
The product can be further purified by recrystallization from ether-hexane.
Visualizations
Caption: Main synthesis pathway and a potential side reaction for this compound.
Caption: Troubleshooting workflow for low yields in 1,2-benzisoxazole synthesis.
References
optimizing reaction conditions for nucleophilic substitution on 3-(Bromomethyl)-1,2-benzisoxazole
Technical Support Center: 3-(Bromomethyl)-1,2-benzisoxazole Chemistry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing nucleophilic substitution on this compound?
A1: The main challenges include achieving high yields, minimizing side reactions, and ensuring complete conversion of the starting material. This compound is a benzylic bromide, which makes it highly reactive.[1] This high reactivity can sometimes lead to undesired pathways if conditions are not carefully controlled. Key factors to optimize are the choice of base, solvent, temperature, and the nature of the nucleophile itself.
Q2: How do I select the appropriate solvent and base for my reaction?
A2: The choice is critical and depends on the nucleophile and the desired reaction mechanism (typically SN2 for this primary bromide).
-
Solvents: Polar aprotic solvents like DMF, acetonitrile (MeCN), and DMSO are generally preferred for SN2 reactions.[2][3] They effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, enhancing its reactivity.
-
Bases: If your nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base is required to deprotonate it. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate many common nucleophiles but are generally poorly soluble, minimizing side reactions.[2][3] For nucleophiles that are already anionic (e.g., sodium azide or sodium thiophenoxide), an additional base is often unnecessary.
Q3: I am observing a significant amount of unreacted starting material. What steps should I take?
A3: Recovering starting material points to incomplete or slow reaction kinetics. Consider the following adjustments:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours), monitoring periodically by TLC or LC-MS.
-
Check Reagent Purity: Ensure your nucleophile, solvent, and base are pure and anhydrous (if applicable). Moisture can quench anionic nucleophiles or bases.
-
Base Strength/Equivalents: If using a base to deprotonate your nucleophile, ensure it is strong enough and that you are using a sufficient molar excess (typically 1.5-2.0 equivalents).
Q4: What are the most common side products, and how can they be minimized?
A4: While the primary benzylic position of this compound favors the SN2 pathway, potential side reactions include:
-
Elimination (E2): This is less common for primary halides but can occur with bulky, strongly basic nucleophiles. Using a less hindered, weakly basic nucleophile can mitigate this.
-
Over-alkylation: For nucleophiles with multiple reactive sites (e.g., primary amines or piperazine), reaction at more than one site can occur. Using a large excess of the nucleophile can favor the mono-substituted product.
-
Decomposition: The benzisoxazole ring or the product itself may be unstable under harsh conditions (e.g., strong acid/base, high temperatures). It is crucial to maintain mild reaction conditions whenever possible.
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate base or solvent.4. Deactivated reagents (e.g., moisture). | 1. Increase reaction temperature in 10-20 °C increments.2. Switch to a more polar aprotic solvent like DMF or DMSO.3. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH).4. Ensure all reagents are pure and solvents are anhydrous. |
| Multiple Products Observed | 1. Competing SN1/SN2 or elimination pathways.2. Over-alkylation of the nucleophile.3. Decomposition of starting material or product. | 1. Use a polar aprotic solvent (e.g., MeCN, DMF) to favor the SN2 pathway.2. Use a less sterically hindered, weaker base to minimize elimination.3. Use a large excess of the nucleophile to favor mono-alkylation.4. Run the reaction at a lower temperature. |
| Product Lost During Workup | 1. Product is water-soluble.2. Product is unstable to aqueous or acidic/basic conditions.3. Emulsion formation during extraction. | 1. Extract the aqueous layer multiple times with an organic solvent.2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and drive the product into the organic layer.3. Use a neutral quench instead of an acidic or basic wash.4. If an emulsion forms, add more brine and allow the mixture to stand. Filtration through celite can also help break emulsions. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a reliable starting point for the reaction of this compound with a secondary amine nucleophile (e.g., piperidine).
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Piperidine, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add enough anhydrous acetonitrile to create an approximately 0.1 M solution.
-
Begin vigorous stirring and add the secondary amine (1.2 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic solids, washing the solids with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualizations
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a systematic workflow for optimizing the nucleophilic substitution reaction.
Caption: A workflow for optimizing nucleophilic substitution conditions.
Troubleshooting Decision Tree
This decision tree helps diagnose and solve common experimental problems based on the reaction outcome.
Caption: A decision tree for troubleshooting common reaction outcomes.
References
preventing decomposition of 3-(Bromomethyl)-1,2-benzisoxazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Bromomethyl)-1,2-benzisoxazole to prevent its decomposition.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition may be indicated by a change in physical appearance, such as discoloration (e.g., from off-white to yellow or brown), clumping of the solid material, or the development of a pungent odor. For a definitive assessment, analytical techniques such as HPLC or TLC should be used to check for the presence of impurities or degradation products.
Q2: What are the likely causes of decomposition during storage?
A2: The primary causes of decomposition are exposure to moisture, light, and elevated temperatures. The bromomethyl group is susceptible to hydrolysis, and the benzisoxazole ring can be sensitive to photolytic cleavage and reductive ring opening.[1]
Q3: How should I handle the compound to minimize degradation during an experiment?
A3: To minimize degradation during experimental use, it is crucial to work in a dry, inert atmosphere (e.g., under nitrogen or argon) if possible. Use dry solvents and glassware. Protect the compound from direct light by using amber vials or wrapping containers in aluminum foil. Bring the compound to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid | Exposure to light or air (oxidation). | Store the compound in an amber, tightly sealed container, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Decreased Purity Over Time | Hydrolysis due to moisture absorption. | Store the compound in a desiccator over a suitable drying agent. Ensure the container is sealed tightly. |
| Inconsistent Reaction Yields | Degradation of the starting material. | Always use freshly opened or properly stored this compound. Verify the purity of the compound by an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Appearance of New Spots on TLC | Formation of degradation products. | Investigate the storage conditions. The new spots could correspond to hydrolysis products or products of ring cleavage. A stability study can help identify the specific degradants. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for reactive brominated heterocyclic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from Light (Amber Vial) | Prevents photochemical degradation.[2] |
| Moisture | Dry (Store in a Desiccator) | Prevents hydrolysis of the bromomethyl group and potential ring cleavage. |
| Container | Tightly Sealed Glass Container | Prevents exposure to air and moisture. |
Experimental Protocols
Stability Study Protocol
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC-UV method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photostability: Expose the solid compound and a solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation products.
Stability-Indicating HPLC Method
This method is adapted from a validated method for a similar benzisoxazole derivative, Zonisamide, and should be validated for this compound.[3]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualizations
References
troubleshooting failed reactions involving 3-(Bromomethyl)-1,2-benzisoxazole
Welcome to the technical support center for 3-(Bromomethyl)-1,2-benzisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block used in medicinal chemistry and organic synthesis. Its primary application lies in the synthesis of more complex molecules, particularly as a precursor for 3-substituted 1,2-benzisoxazole derivatives. These derivatives have been investigated for a range of biological activities, including anticonvulsant properties. The reactive bromomethyl group allows for facile introduction of the benzisoxazole moiety onto various molecular scaffolds through nucleophilic substitution reactions.
Q2: What are the key reactivity features of this compound?
The key reactive feature of this compound is the bromomethyl group at the 3-position of the benzisoxazole ring. This group is analogous to a benzylic bromide, making the carbon atom highly susceptible to nucleophilic attack. This allows for a wide range of SN2 reactions with various nucleophiles, including amines, thiols, phenols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and dark place. The compound can be sensitive to moisture and light, which may lead to degradation over time. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and other decomposition pathways.
Q4: How can I monitor the progress of a reaction involving this compound?
Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of reactions involving this reagent. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new product spot, visualized under UV light or by staining, will indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions with this compound is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Suggested Solution |
| Poor Nucleophile Reactivity | For weakly nucleophilic substrates such as some amines, phenols, or thiols, deprotonation with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) is crucial to increase their nucleophilicity. The choice of base is critical and should be tailored to the specific nucleophile to avoid side reactions. |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of the base, leaving the nucleophilic anion more reactive. For reactions with neutral nucleophiles, a less polar solvent might be suitable. |
| Low Reaction Temperature | Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring for potential side product formation by TLC. |
| Degradation of Starting Material | This compound can be unstable, particularly in the presence of moisture or strong bases. Ensure the reagent is pure and the reaction is conducted under anhydrous conditions. The stability of the reagent can also be a factor in certain solvents over long reaction times. |
| Steric Hindrance | If the nucleophile is sterically bulky, the SN2 reaction may be slow. In such cases, longer reaction times, higher temperatures, or the use of a less hindered nucleophile might be necessary. |
Issue 2: Formation of Multiple Products/Side Reactions
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Over-alkylation of Amine Nucleophiles | Primary amines can undergo double alkylation to form a tertiary amine. To avoid this, use a larger excess of the primary amine or add the this compound slowly to the reaction mixture. Alternatively, protecting the primary amine as a carbamate and alkylating the resulting amide anion can be a more controlled approach. |
| Elimination Side Reactions | Although less common for benzylic-type halides, the use of a strong, sterically hindered base can promote elimination reactions. If elimination byproducts are observed, consider using a weaker, non-hindered base. |
| Ring Opening of the Benzisoxazole Core | The 1,2-benzisoxazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or harsh basic conditions. It is important to use the mildest reaction conditions possible to achieve the desired transformation. |
| Reaction with Ambident Nucleophiles | Nucleophiles with multiple reactive sites (e.g., enolates) can lead to a mixture of O- and C-alkylation products. The reaction conditions, such as the solvent and counter-ion, can be modified to favor one product over the other. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes the reaction of this compound with a secondary amine, such as morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of morpholine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines the synthesis of an aryl ether via the reaction of this compound with a substituted phenol.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the substituted phenol in anhydrous acetonitrile, add cesium carbonate.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Protocol 3: General Procedure for S-Alkylation of a Thiol
This protocol details the formation of a thioether from this compound and a thiol.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the thiol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to proceed at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 70-80 |
| Phenol | Cs₂CO₃ | DMF | 80 | 6 | 80-90 |
| 4-Methoxy-phenol | K₂CO₃ | Acetone | 60 | 8 | 85-95 |
| Thiophenol | NaH | THF | 25 | 3 | 90-98 |
| Sodium Azide | N/A | DMF | 25 | 12 | >95 |
Visualizations
General Reaction Scheme
The following diagram illustrates the general nucleophilic substitution reaction of this compound.
Caption: General Nucleophilic Substitution Reaction.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting failed reactions.
Caption: Troubleshooting Workflow for Failed Reactions.
Signaling Pathway Analogy
While not a biological signaling pathway, this diagram illustrates the logical progression of factors influencing the success of the nucleophilic substitution reaction.
Caption: Factors Influencing Reaction Outcome.
Technical Support Center: Managing Impurities in 3-(Bromomethyl)-1,2-benzisoxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-1,2-benzisoxazole. Our goal is to help you identify, control, and manage impurities that may arise during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The two primary synthetic routes are:
-
Benzylic Bromination of 3-Methyl-1,2-benzisoxazole: This is a common method involving the reaction of 3-methyl-1,2-benzisoxazole with a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator.
-
Decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid: This method involves the thermal decarboxylation of an α-brominated acetic acid precursor.[1]
Q2: What are the most common impurities I should expect?
The impurity profile can vary depending on the synthetic route and reaction conditions. Here are some of the most likely impurities:
-
From Benzylic Bromination:
-
Unreacted Starting Material: 3-Methyl-1,2-benzisoxazole.
-
Over-brominated Product: 3-(Dibromomethyl)-1,2-benzisoxazole.
-
Ring-brominated Isomers: Bromination on the benzene ring of the benzisoxazole core can occur as a side reaction.
-
Succinimide: A byproduct from the use of NBS.
-
-
From Decarboxylation:
-
Unreacted Starting Material: α-bromo-1,2-benzisoxazole-3-acetic acid.
-
Byproducts from side reactions: The specific byproducts will depend on the reaction conditions.
-
A related HPLC method for zonisamide, a derivative of 1,2-benzisoxazole, identified potential impurities such as 1,2-benzisoxazole-3-acetic acid, 1,2-benzisoxazole-3-bromoacetic acid, and even 3,3,3-tribromomethyl-1,2-benzisoxazole, which suggests that mono-, di-, and tri-brominated species can be present.[2]
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C8 or C18 column with a gradient elution of acetonitrile and water (often with an acid modifier like trifluoroacetic acid) is a good starting point.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for both the desired product and any impurities present. Quantitative NMR (qNMR) can be used for accurate quantification.
Q4: My final product is unstable. What are the likely degradation products?
Benzylic bromides can be unstable and prone to decomposition.[1] Potential degradation products could arise from hydrolysis (forming the corresponding alcohol, 3-(Hydroxymethyl)-1,2-benzisoxazole) or other reactions depending on storage conditions and the presence of nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - If using NBS, ensure a radical initiator (e.g., AIBN or benzoyl peroxide) is used and the reaction is heated to reflux.[1] |
| Impure Reagents | - Use freshly recrystallized NBS. Old or discolored (yellow/orange) NBS can be less effective and lead to side reactions.[1] - Ensure the starting 3-methyl-1,2-benzisoxazole is of high purity. |
| Suboptimal Reaction Conditions | - For benzylic bromination, use a non-polar solvent like carbon tetrachloride or benzene. - Maintain vigorous reflux to favor the radical pathway over ionic side reactions.[1] |
| Product Loss During Workup | - After the reaction, cool the mixture and filter to remove succinimide. - Wash the crude product with a cold, non-polar solvent to minimize loss. |
Issue 2: High Levels of Impurities
| Impurity Observed | Potential Cause | Recommended Solution |
| High levels of unreacted 3-methyl-1,2-benzisoxazole | Insufficient brominating agent or incomplete reaction. | - Use a slight excess of NBS (e.g., 1.1 equivalents). - Ensure the reaction is allowed to proceed to completion by monitoring with TLC or HPLC. |
| Significant amount of 3-(Dibromomethyl)-1,2-benzisoxazole | Over-bromination due to an excess of NBS or prolonged reaction time. | - Use a controlled amount of NBS (close to 1.0 equivalent). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of ring-brominated isomers | Ionic reaction pathway competing with the desired radical pathway. | - Ensure a radical initiator is used and the reaction is run at a sufficiently high temperature (vigorous reflux).[1] - Use NBS, which provides a low, steady concentration of bromine, rather than elemental bromine (Br₂).[1] |
Quantitative Data
The following table summarizes a hypothetical impurity profile for the synthesis of this compound via benzylic bromination, as might be determined by HPLC analysis. Actual results will vary based on specific reaction conditions.
| Compound | Retention Time (min) (Hypothetical) | Area % (Hypothetical) |
| 3-Methyl-1,2-benzisoxazole (Starting Material) | 8.5 | 2.1 |
| This compound (Product) | 12.3 | 94.5 |
| 3-(Dibromomethyl)-1,2-benzisoxazole (Impurity) | 15.8 | 1.8 |
| Ring-brominated Isomer (Impurity) | 11.5 | 0.9 |
| Other unidentified impurities | - | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylic Bromination
Materials:
-
3-Methyl-1,2-benzisoxazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1,2-benzisoxazole in CCl₄.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to a vigorous reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ether-hexane) or column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution (Example):
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation:
Dissolve an accurately weighed sample of the reaction mixture or final product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Caption: Troubleshooting Decision Tree for Managing Impurities in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative brominating agents for the synthesis of 3-(Bromomethyl)-1,2-benzisoxazole
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-1,2-benzisoxazole. This guide provides detailed information on alternative brominating agents, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Synthesis of Starting Material: 3-(Hydroxymethyl)-1,2-benzisoxazole
A common precursor for the synthesis of this compound is 3-(Hydroxymethyl)-1,2-benzisoxazole. A reliable method for its synthesis starts from salicylaldehyde.
Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-1,2-benzisoxazole
Step 1: Synthesis of Salicylaldehyde Oxime
-
Dissolve salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents) in water.
-
Slowly add the hydroxylamine solution to the salicylaldehyde solution with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield salicylaldehyde oxime, which can be used in the next step without further purification.
Step 2: Oxidative Cyclization to 3-(Hydroxymethyl)-1,2-benzisoxazole
Detailed protocols for this specific transformation can vary, but a general approach involves the cyclization of the oxime. One potential method involves the use of an oxidizing agent in a suitable solvent. Further literature search for specific conditions is recommended.
Alternative Brominating Agents for the Synthesis of this compound
The conversion of the hydroxyl group in 3-(Hydroxymethyl)-1,2-benzisoxazole to a bromine atom can be achieved using several reagents. This section details three common alternatives: Phosphorus Tribromide (PBr₃), N-Bromosuccinimide (NBS), and the Appel reaction (CBr₄/PPh₃).
Data Presentation: Comparison of Brominating Agents
| Brominating Agent | Typical Reagents | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Phosphorus Tribromide (PBr₃) | PBr₃ | Dichloromethane (DCM), Diethyl ether | 0 to room temp. | 1 - 4 | 60 - 90 | Moisture sensitive, corrosive byproduct (HBr).[1] |
| N-Bromosuccinimide (NBS) | NBS, Radical Initiator (e.g., AIBN, benzoyl peroxide) | Carbon tetrachloride (CCl₄), Acetonitrile | Reflux | 2 - 8 | 70 - 90 | Radical reaction, requires anhydrous conditions to avoid side reactions.[2][3] |
| Appel Reaction | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to room temp. | 1 - 3 | 80 - 95 | Mild conditions, but produces triphenylphosphine oxide as a byproduct which can be difficult to remove.[4][5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
-
Dissolve 3-(Hydroxymethyl)-1,2-benzisoxazole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.[6]
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Dissolve 3-(Hydroxymethyl)-1,2-benzisoxazole (1 equivalent) in anhydrous carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the mixture.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (or use thermal initiation) to start the reaction.
-
Continue refluxing for 2-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.
Protocol 3: Synthesis of this compound using the Appel Reaction
-
Dissolve 3-(Hydroxymethyl)-1,2-benzisoxazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the product from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for bromination using PBr₃.
Caption: Simplified radical mechanism for benzylic bromination using NBS.
Caption: Reaction mechanism for the Appel reaction.
Troubleshooting Guides
Troubleshooting for PBr₃ Bromination
-
Q: The reaction is sluggish or incomplete.
-
A: The PBr₃ may have decomposed due to moisture. Use freshly opened or distilled PBr₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. A slight excess of PBr₃ can also be used to drive the reaction to completion.
-
-
Q: The yield is low after workup.
-
A: The intermediate phosphite esters might be hydrolyzing back to the alcohol during the aqueous workup. Ensure the quench is done at a low temperature and the extraction is performed promptly. Additionally, some product may be lost if the basic wash is too harsh; use a saturated sodium bicarbonate solution and avoid prolonged contact.
-
-
Q: I am observing significant amounts of side products.
-
A: Over-bromination or elimination can occur. Control the reaction temperature carefully; running the reaction at 0 °C or lower can minimize these side reactions. The dropwise addition of PBr₃ is crucial to avoid localized heating.
-
Troubleshooting for NBS Bromination
-
Q: The reaction is not initiating.
-
A: Ensure the radical initiator is active. If using AIBN or benzoyl peroxide, make sure it is from a fresh source. For photochemical initiation, ensure the UV lamp is of the correct wavelength and is positioned close enough to the reaction vessel.
-
-
Q: I am getting bromination on the aromatic ring instead of the methyl group.
-
A: This indicates an ionic bromination pathway is competing with the radical pathway. Ensure the solvent (CCl₄) is non-polar and strictly anhydrous. The presence of any protic impurities can promote electrophilic aromatic substitution.
-
-
Q: The reaction is messy with multiple spots on TLC.
-
A: Over-bromination to form the dibromomethyl derivative can occur. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitoring the reaction closely and stopping it once the starting material is consumed is key.
-
Troubleshooting for the Appel Reaction
-
Q: The reaction is incomplete.
-
A: Ensure all reagents are of high purity and the solvents are anhydrous. The triphenylphosphine can oxidize over time, so using a fresh bottle is recommended.
-
-
Q: I am having difficulty removing the triphenylphosphine oxide byproduct.
-
A: This is a common issue. Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from a non-polar solvent mixture (e.g., hexane/ether). However, column chromatography is usually the most effective method for complete removal.
-
-
Q: The reaction is giving a poor yield.
-
A: Check the stoichiometry of the reagents. A slight excess of both PPh₃ and CBr₄ is often used. Ensure the reaction is run under an inert atmosphere to prevent the oxidation of triphenylphosphine.
-
Frequently Asked Questions (FAQs)
-
Q1: Which brominating agent is the best choice for this synthesis?
-
A: The "best" agent depends on the specific requirements of your synthesis. The Appel reaction often gives high yields under mild conditions but presents a purification challenge.[4] PBr₃ is a strong and effective reagent but requires careful handling due to its reactivity with water.[1] NBS is a good option for benzylic bromination and can be highly selective, but the radical conditions need to be carefully controlled.[2]
-
-
Q2: How can I monitor the progress of the reaction?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (more polar) and the product (less polar).
-
-
Q3: What are the main safety precautions to consider?
-
A: All these reactions should be performed in a well-ventilated fume hood. PBr₃ is corrosive and reacts violently with water.[1] CBr₄ and CCl₄ are toxic and environmentally hazardous. NBS is an irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
Q4: Can I use other brominating agents not listed here?
-
A: Yes, other brominating agents such as thionyl bromide (SOBr₂) or hydrobromic acid (HBr) can also be used. However, these may require different reaction conditions and can have their own set of advantages and disadvantages.
-
-
Q5: How can I confirm the identity and purity of my final product?
-
A: The identity and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).
-
References
- 1. prepchem.com [prepchem.com]
- 2. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcea.org [ijcea.org]
- 4. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI AMERICA [tcichemicals.com]
- 5. Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 37924-85-9 [chemicalbook.com]
impact of solvent choice on the reactivity of 3-(Bromomethyl)-1,2-benzisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 3-(Bromomethyl)-1,2-benzisoxazole. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Poor solubility of reactants: this compound or the nucleophile may not be sufficiently soluble in the chosen solvent. | - Select a solvent that dissolves all reactants. A co-solvent system might be beneficial. - For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices. |
| Deactivated nucleophile: In polar protic solvents (e.g., ethanol, water), the nucleophile can be heavily solvated through hydrogen bonding, reducing its reactivity. | - Switch to a polar aprotic solvent to minimize solvation of the nucleophile. | |
| Insufficient reaction temperature: The reaction may require more energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Formation of Side Products | Elimination reaction (E1/E2): Strongly basic or sterically hindered nucleophiles can promote the elimination of HBr, leading to the formation of an alkene. | - Use a less basic or less sterically hindered nucleophile. - Lowering the reaction temperature can also favor substitution over elimination. |
| Solvolysis: If a protic solvent (e.g., methanol, ethanol) is used, it can act as a nucleophile, leading to the formation of an ether byproduct. | - To avoid solvolysis, use a polar aprotic solvent. | |
| Decomposition: The starting material or product may be unstable at elevated temperatures or in the presence of certain reagents. | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Inconsistent Reaction Rates or Yields | Solvent not anhydrous: Trace amounts of water in the solvent can react with the substrate or interfere with the reaction. | - Use anhydrous solvents for the reaction. |
| Variable solvent quality: Impurities in the solvent can affect the reaction outcome. | - Use high-purity, reaction-grade solvents. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?
A1: The polarity and protic nature of the solvent are critical in determining the reaction pathway.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) favor the SN2 mechanism . These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, leaving it more "naked" and reactive for a backside attack on the electrophilic carbon.[1][2]
-
Polar protic solvents (e.g., water, methanol, ethanol) favor the SN1 mechanism . These solvents can stabilize the carbocation intermediate that would form upon the departure of the bromide leaving group, through hydrogen bonding. They also solvate the nucleophile, decreasing its reactivity and thus disfavoring the SN2 pathway.[3][4]
Q2: Which type of solvent is generally preferred for nucleophilic substitution on this compound?
A2: For most applications involving strong nucleophiles, a polar aprotic solvent is preferred to promote a rapid SN2 reaction and avoid side reactions like solvolysis.
Q3: Can I use a nonpolar solvent for reactions with this compound?
A3: Nonpolar solvents (e.g., toluene, hexane) are generally not recommended as the primary solvent for nucleophilic substitution reactions with this substrate. They often fail to dissolve ionic nucleophiles and do not effectively stabilize the charged transition states, leading to very slow or no reaction.
Data Presentation
The following tables summarize the expected impact of solvent choice on the reaction of this compound with a representative nucleophile, sodium azide (NaN3). The data is illustrative and based on general principles of organic chemistry and data for analogous benzylic halides.
Table 1: Effect of Solvent on Reaction Yield and Time (SN2 Conditions)
| Solvent | Solvent Type | Typical Reaction Time (hours) | Expected Yield (%) |
| DMF | Polar Aprotic | 2 - 4 | > 90 |
| DMSO | Polar Aprotic | 2 - 4 | > 90 |
| Acetonitrile | Polar Aprotic | 4 - 8 | 80 - 90 |
| Acetone | Polar Aprotic | 6 - 12 | 70 - 85 |
| Ethanol | Polar Protic | 24 - 48 | < 40 (with solvolysis byproduct) |
Table 2: Influence of Solvent on Reaction Mechanism and Potential Byproducts
| Solvent | Predominant Mechanism | Major Product | Potential Byproduct(s) |
| DMF | SN2 | 3-(Azidomethyl)-1,2-benzisoxazole | Minimal |
| Ethanol | SN1 / SN2 | 3-(Azidomethyl)-1,2-benzisoxazole | 3-(Ethoxymethyl)-1,2-benzisoxazole (from solvolysis) |
| Water | SN1 | 3-(Hydroxymethyl)-1,2-benzisoxazole (solvolysis product) | 3-(Azidomethyl)-1,2-benzisoxazole |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Azide in DMF
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(Aminomethyl)-1,2-benzisoxazole Derivatives
-
Preparation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Reaction: Add the desired primary or secondary amine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution. Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Visualizations
Caption: SN2 reaction pathway for this compound.
Caption: SN1 reaction pathway showing carbocation intermediate.
Caption: General experimental workflow for nucleophilic substitution.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Benzisoxazole Antimicrobials and Penicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of benzisoxazole derivatives and penicillin, two distinct classes of antimicrobial agents. The information presented herein is intended to assist researchers and drug development professionals in understanding the relative strengths and potential applications of these compounds. This document summarizes key performance data, outlines experimental methodologies for efficacy testing, and visualizes the mechanisms of action.
Introduction
Penicillin, the progenitor of the β-lactam class of antibiotics, has been a cornerstone of antimicrobial therapy for decades, renowned for its efficacy against a wide range of Gram-positive bacteria. Its mechanism of action, the inhibition of bacterial cell wall synthesis, is well-established. However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, has necessitated the search for novel antimicrobial agents with alternative modes of action.
Benzisoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial effects.[1][2] Unlike penicillin, various benzisoxazole compounds exhibit diverse mechanisms of action, targeting different essential bacterial pathways, which may offer an advantage against resistant strains. This guide provides a comparative analysis of their efficacy, supported by available experimental data.
Mechanisms of Action
The fundamental difference in the antimicrobial efficacy of penicillin and benzisoxazole derivatives lies in their distinct molecular targets and mechanisms of action.
Penicillin: Inhibition of Cell Wall Synthesis
Penicillins and other β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to the active site of PBPs, penicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which have a thick and exposed peptidoglycan layer.
Benzisoxazole Derivatives: Diverse Molecular Targets
Unlike the singular mechanism of penicillin, benzisoxazole antimicrobials exhibit a variety of mechanisms of action depending on the specific derivative. This diversity is a key advantage, as it presents multiple avenues for overcoming resistance mechanisms that affect β-lactam antibiotics. Some of the known mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Certain benzisoxazole derivatives with N-linked oxazolidinone substituents have been shown to inhibit these essential bacterial enzymes, which are crucial for DNA replication, repair, and transcription.[1] This mechanism is similar to that of fluoroquinolone antibiotics.
-
Inhibition of Metabolic Pathways: A naturally occurring 1,2-benzisoxazole has been found to inhibit chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase in Acinetobacter baumannii. These enzymes are involved in the biosynthesis of essential metabolites, and their inhibition leads to bacterial cell death.
Comparative Efficacy: In Vitro Data
The in vitro efficacy of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables present a compilation of MIC values for various benzisoxazole derivatives and penicillin against a selection of Gram-positive and Gram-negative bacteria.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute MIC values should be approached with caution, as experimental conditions may vary between studies.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria
| Bacterium | Benzisoxazole Derivative | MIC (µg/mL) | Penicillin | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Compound 37 (a benzisoxazole analog) | 1 | Penicillin G | 0.015 - >256 | [1] |
| Staphylococcus aureus (MRSA) | Benzisoxazole with N-linked oxazolidinone | 0.12 - 4 | Penicillin G | Resistant | [1] |
| Bacillus subtilis | Methylene bridged benzisoxazolyl imidazothiadiazole | 6.25 - 12.5 | Penicillin G | 0.004 - 0.03 | [1] |
| Streptococcus pneumoniae | (Data not available for direct comparison) | - | Penicillin G | ≤0.06 - ≥2.0 | [3] |
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria
| Bacterium | Benzisoxazole Derivative | MIC (µg/mL) | Penicillin | MIC (µg/mL) | Reference |
| Escherichia coli | Methylene bridged benzisoxazolyl imidazothiadiazole | 12.5 - 25 | Penicillin G | Generally Resistant | [1] |
| Klebsiella pneumoniae | Benzisoxazole derivative 32 | 25 | Penicillin G | Generally Resistant | [1] |
| Salmonella typhi | Benzisoxazole derivative 32 | 12.5 | Penicillin G | Generally Resistant | [1] |
| Acinetobacter baumannii (MDR) | 3,6-dihydroxy-1,2-benzisoxazole | 6.25 | Penicillin G | Resistant |
Experimental Protocols
The determination of MIC values is a critical step in evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Materials:
-
Test antimicrobial agent (benzisoxazole derivative or penicillin)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial suspension (adjusted to 0.5 McFarland turbidity standard)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A stock solution of the antimicrobial agent is prepared at a known concentration. Serial two-fold dilutions are then made in the wells of the microtiter plate using the growth medium to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antimicrobial) and a sterility control well (containing medium only) are included.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (typically 35°C) for 16-24 hours.
-
Interpretation of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
Penicillin remains a potent antimicrobial agent against susceptible Gram-positive bacteria, acting through the well-characterized mechanism of cell wall synthesis inhibition. However, its efficacy is limited against many Gram-negative organisms and bacteria that have acquired resistance mechanisms.
Benzisoxazole derivatives represent a diverse class of antimicrobials with a broader range of potential mechanisms of action. This diversity allows for the development of compounds that can circumvent existing resistance to traditional antibiotics like penicillin. The available data, although not from direct head-to-head comparative studies in all cases, suggest that certain benzisoxazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.
For drug development professionals, the varied molecular targets of benzisoxazole compounds offer a significant advantage. Further research focusing on direct comparative studies with established antibiotics like penicillin, along with in vivo efficacy and toxicity profiling, is crucial to fully elucidate the therapeutic potential of this promising class of antimicrobials.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 3. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
A Comparative Guide to the Preclinical Evaluation of Novel Benzisoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents.[1][2] This guide provides a comparative analysis of novel benzisoxazole-based compounds, focusing on their in vitro and in vivo testing in the key therapeutic areas of oncology and neuropsychiatry. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical landscape for these promising molecules.
Anticancer Benzisoxazole Derivatives: A Comparative Overview
Recent research has highlighted the potential of benzisoxazole derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxic and anti-proliferative activities in preclinical models.[3][4] Here, we compare two notable examples: Compound 7e, a dual-action agent against Triple-Negative Breast Cancer (TNBC), and PTB, a potent agent against Acute Myeloid Leukemia (AML).[3]
Table 1: Comparison of In Vitro and In Vivo Anticancer Activity
| Compound | Target Indication | In Vitro Activity | In Vivo Model | In Vivo Efficacy |
| Compound 7e | Triple-Negative Breast Cancer (TNBC) | Significant cytotoxic effects in cell-based assays.[3] | Animal models | Reported to lead to the regression of tumor activity.[3] |
| PTB | Acute Myeloid Leukemia (AML) | Strong anti-proliferative effects in human AML cell lines.[3] | Not specified in available data | Quantitative in vivo data not readily available.[3] |
| Compound 75 | Acute Myeloid Leukemia (AML) | Potent antiproliferative agent with an IC50 of 2 μM against MV4-11 cells.[4] | Not specified in available data | Not specified in available data |
| Compounds 67-70 | Human Colon Cancer | Identified as the best hits against HT-29 human colon cancer cells.[4] | Not specified in available data | Not specified in available data |
A robust preclinical evaluation of novel anticancer compounds involves a standardized workflow.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., TNBC, AML cell lines) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the benzisoxazole compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[4]
In Vivo Tumor Xenograft Model:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the benzisoxazole compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
Antipsychotic Benzisoxazole Derivatives: A Comparative Overview
Benzisoxazole derivatives are well-established in the treatment of psychosis, with several atypical antipsychotics like risperidone and paliperidone belonging to this class.[5] The therapeutic effect of these compounds is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] Research continues to explore novel derivatives with improved efficacy and reduced side-effect profiles, particularly extrapyramidal symptoms (EPS).[5]
Table 2: Comparison of Receptor Binding Affinities and In Vivo Antipsychotic Activity
| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | In Vivo Assay | In Vivo Outcome |
| Compound 42 (HRP 392) | Potent | Not specified | Apomorphine-induced climbing in mice | Potent antipsychotic-like activity.[6] |
| Risperidone | Potent | High affinity | Various preclinical models | Effective antipsychotic with a risk of EPS.[5] |
| Iloperidone | Potent | High affinity | Various preclinical models | Effective antipsychotic.[4][5] |
| Paliperidone | Potent | High affinity | Various preclinical models | Active metabolite of risperidone, effective antipsychotic.[5] |
| Compound 71 | High affinity | High affinity for 5-HT1A and 5-HT2A | Animal models | High potential for treating schizophrenia symptoms without causing catalepsy.[4] |
The preclinical assessment of antipsychotic drug candidates involves a battery of in vitro and in vivo tests.
In Vitro Receptor Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A) are prepared.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Radioactivity Measurement: The radioactivity of the filter is measured to determine the amount of bound radioligand.
-
Data Analysis: The Ki (inhibitory constant) is calculated, representing the affinity of the compound for the receptor.
In Vivo Apomorphine-Induced Climbing in Mice:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: Mice are pre-treated with the test compound or a vehicle control.
-
Apomorphine Challenge: A dopamine agonist, apomorphine, is administered to induce climbing behavior.
-
Behavioral Observation: The climbing behavior of the mice is observed and scored for a specific period.
-
Efficacy Determination: A reduction in climbing behavior in the compound-treated group compared to the control group indicates potential antipsychotic activity.[6]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Bromomethyl)-1,2-benzisoxazole and Other Alkylating Agents in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 3-(Bromomethyl)-1,2-benzisoxazole with other commonly employed alkylating agents, namely benzyl bromide, methyl iodide, and dimethyl sulfate. By examining their relative reactivities, substrate scopes, and providing illustrative experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. This guide focuses on comparing the utility of this compound, a specialized benzylic halide, with more conventional alkylating agents.
This compound is a versatile reagent, notably utilized as a key intermediate in the synthesis of the anticonvulsant drug Zonisamide.[1][2][3] Its reactivity is centered on the bromomethyl group attached to the benzisoxazole scaffold.
Benzyl bromide is a widely used benzylic halide, valued for its ability to introduce the benzyl protecting group or to serve as a building block in various synthetic transformations. Its reactivity is well-documented for a range of nucleophiles.[4][5][6]
Methyl iodide and dimethyl sulfate are common methylating agents. Methyl iodide is a highly reactive reagent for introducing a methyl group, while dimethyl sulfate is a less expensive and less volatile alternative, though it is also highly toxic.
Comparative Performance Analysis
A direct, quantitative side-by-side comparison of these alkylating agents under identical conditions is not extensively reported in the literature. However, a qualitative and semi-quantitative comparison can be constructed based on established principles of chemical reactivity and available experimental data for similar transformations.
The primary mode of reaction for these alkylating agents with most nucleophiles is through a nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is sensitive to several factors, including the electrophilicity of the carbon atom bearing the leaving group, the nature of the leaving group, and steric hindrance.
Reactivity
The order of chemical reactivity for a series of aralkyl bromides has been established as trityl > 7-bromomethyl-12-methylbenz[a]anthracenyl > 7-bromomethyl-benz[a]anthracenyl > benzyl > ethyl > isopropyl.[7][8] The reactivity of this compound is expected to be comparable to or slightly different from benzyl bromide, influenced by the electronic nature of the benzisoxazole ring. The benzisoxazole ring is an electron-withdrawing group, which can influence the electrophilicity of the benzylic carbon.
In SN2 reactions, electron-withdrawing groups on the aromatic ring of benzyl bromide can sometimes slightly decrease the reaction rate by destabilizing the transition state. Conversely, in SN1-type reactions, they would significantly destabilize the resulting carbocation. Given that reactions with these primary halides predominantly follow an SN2 pathway, the electronic effect of the benzisoxazole ring is likely to be a key determinant of its reactivity relative to benzyl bromide.
Methyl iodide is generally more reactive than benzyl bromide in SN2 reactions due to the lower steric hindrance of the methyl group compared to the benzyl group. Dimethyl sulfate's reactivity is also high, often comparable to methyl iodide.
Data Presentation
The following tables summarize representative yields for alkylation reactions with benzyl bromide, methyl iodide, and dimethyl sulfate across different classes of nucleophiles. While direct comparative data for this compound is limited, its primary application in the synthesis of Zonisamide involves the alkylation of a sulfite, followed by conversion to a sulfamoyl group.[1][9][10]
| Alkylating Agent | Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | N-Alkylation | Benzylamine | - | Methanol | Ambient | - | - |
| Benzyl Bromide | N-Alkylation | Substituted Anilines | Various | Various | Various | Various | High |
| Methyl Iodide | N-Alkylation | N-Trifluoroacetyl Amines | Base | - | - | - | High |
| Dimethyl Sulfate | O-Alkylation | Salicylic Acid | NaHCO₃ | DMS (solvent) | 90 | 1.5 | 96 |
| This compound | S-Alkylation | Sodium Sulfite | - | Methanol/Water | - | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for alkylation reactions using the discussed agents.
Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole using this compound
This two-step procedure is a key part of the synthesis of Zonisamide.[1]
Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate this compound is reacted with sodium sulfite in a mixture of methanol and water. This reaction proceeds via nucleophilic attack of the sulfite anion on the benzylic carbon, displacing the bromide.
Step 2: Conversion to 3-(Sulfamoylmethyl)-1,2-benzisoxazole The resulting sodium 1,2-benzisoxazole-3-methanesulfonate is then converted to the corresponding sulfonyl chloride, typically using a chlorinating agent like phosphorus oxychloride or thionyl chloride. Subsequent treatment with ammonia affords the final product, 3-(sulfamoylmethyl)-1,2-benzisoxazole.
General Protocol for N-Alkylation with Benzyl Bromide
This protocol describes the N-alkylation of a primary or secondary amine.
-
Materials: Amine, Benzyl Bromide, Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Dissolve the amine and base in the chosen solvent in a round-bottom flask.
-
Add benzyl bromide dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
General Protocol for O-Alkylation of a Phenol with Methyl Iodide
This procedure outlines the methylation of a phenolic hydroxyl group.
-
Materials: Phenol, Methyl Iodide, Base (e.g., K₂CO₃ or NaH), Solvent (e.g., Acetone or DMF).
-
Procedure:
-
To a solution of the phenol in the solvent, add the base and stir for a short period to form the phenoxide.
-
Add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to obtain the crude product.
-
Purify by distillation or chromatography as needed.
-
Visualization of Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical SN2 reaction mechanism and a general experimental workflow.
Caption: A simplified diagram of the SN2 reaction mechanism.
Caption: A general workflow for a typical alkylation reaction.
Conclusion
The choice of an alkylating agent is a multifaceted decision that depends on the specific requirements of a synthesis.
-
This compound is a valuable reagent, particularly for the synthesis of complex pharmaceutical intermediates like Zonisamide, where the benzisoxazole moiety is a key structural feature. Its reactivity is comparable to other benzylic bromides.
-
Benzyl bromide remains a workhorse for the introduction of the benzyl group, with a vast body of literature supporting its use in a wide range of applications.
-
Methyl iodide and dimethyl sulfate are the go-to reagents for methylation, with methyl iodide offering higher reactivity and dimethyl sulfate being a more economical, albeit highly toxic, alternative.
For researchers in drug development, understanding the nuances of each alkylating agent's reactivity and handling requirements is paramount for the efficient and safe synthesis of target molecules. While direct comparative data is not always available, a thorough understanding of the principles of nucleophilic substitution allows for a rational selection of the most appropriate reagent for a given transformation.
References
- 1. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 3. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-journals.in [e-journals.in]
comparative analysis of different synthetic routes to benzisoxazole derivatives
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2][3][4] The development of efficient and versatile synthetic routes to access these valuable heterocyclic compounds is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of benzisoxazole derivatives: the classical base-catalyzed cyclization of o-hydroxy ketoximes, the modern [3+2] cycloaddition of nitrile oxides and arynes, and a novel transition-metal-free decyanative cyclization.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to benzisoxazole derivatives is often dictated by factors such as the desired substitution pattern, substrate availability, and reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods, offering a clear comparison of their performance.
| Synthetic Route | Key Reagents | General Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Base-Catalyzed Cyclization of o-Hydroxy Ketoximes | o-hydroxy ketoximes, Base (e.g., NaOH, KOH) | 60-90 | Several hours | Simple procedure, readily available starting materials.[2] | Limited to derivatives accessible from corresponding ketones, can require harsh basic conditions. |
| [3+2] Cycloaddition of Nitrile Oxides and Arynes | Aryne precursors (e.g., o-(trimethylsilyl)aryl triflates), Chlorooximes, Fluoride source (e.g., CsF) | 54-90 | 2.5 hours | High efficiency, formation of two bonds in one step, broad substrate scope.[5][6][7] | Requires synthesis of specialized aryne and nitrile oxide precursors.[6] |
| Transition-Metal-Free Decyanative Cyclization | 2-(2-nitrophenyl)acetonitriles, Triflic acid (TfOH) | 34-97 | Instantaneous | Extremely fast, transition-metal-free, good functional group tolerance.[8][9] | Requires a strong acid, yields can be moderate for some substrates.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Method 1: Base-Catalyzed Cyclization of o-Hydroxy Ketoximes
This method represents a traditional and widely used approach for the synthesis of 3-substituted 1,2-benzisoxazoles.[2] The reaction proceeds via an intramolecular nucleophilic attack of the phenoxide ion on the nitrogen atom of the oxime.
General Procedure: A solution of the o-hydroxy ketoxime in a suitable solvent (e.g., ethanol, dioxane) is treated with a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to reflux for several hours. After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. For instance, some syntheses involve microwave irradiation in solvent-free conditions using silica gel as a solid support to afford 3-substituted 1,2-benzisoxazoles from o-hydroxy ketoximes.[2]
Method 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes
This modern approach offers a highly efficient route to functionalized benzisoxazoles by forming two chemical bonds in a single step.[5][6][7] The reaction involves the in situ generation of highly reactive nitrile oxide and aryne intermediates.
General Procedure: To a solution of the aryne precursor (e.g., o-(trimethylsilyl)aryl triflate) and a chlorooxime in a suitable solvent like acetonitrile, a fluoride source such as cesium fluoride (CsF) is added portion-wise.[6][7] The reaction is typically stirred at room temperature for a few hours. The optimal time of addition of the fluoride source was found to be crucial for maximizing the yield, with a 2.5-hour addition period providing the best results in one study.[6][7] The product is then isolated and purified using standard techniques like column chromatography. This method has been shown to tolerate a variety of functional groups on both the aryne and nitrile oxide precursors.[6][7]
Method 3: Transition-Metal-Free Decyanative Cyclization
This innovative and rapid method provides access to 2,1-benzisoxazoles under transition-metal-free conditions.[8][9] The reaction is promoted by a strong acid, triflic acid (TfOH), and proceeds almost instantaneously at room temperature.
General Procedure: The 2-(2-nitrophenyl)acetonitrile substrate is treated with an excess of triflic acid (TfOH) under solvent-free conditions at room temperature.[8][9] The reaction is typically complete instantly. The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired 2,1-benzisoxazole derivative. This method is noted for its excellent functional group tolerance and operational simplicity.[8]
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the three compared synthetic routes to benzisoxazole derivatives.
Caption: Comparative workflow of synthetic routes to benzisoxazole derivatives.
References
- 1. soc.chim.it [soc.chim.it]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Analytical Methods for the Quantification of 3-(Bromomethyl)-1,2-benzisoxazole
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3-(Bromomethyl)-1,2-benzisoxazole. While specific validated methods for this particular analyte are not extensively published, this document outlines robust analytical techniques based on methods established for structurally related benzisoxazole and benzimidazole derivatives. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the development and validation of accurate quantification methods.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[1]
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of various analytical methods. These values, derived from data for structurally similar 1,2-benzisoxazole and benzimidazole derivatives, can serve as a benchmark for the development and validation of a quantitative method for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 2.0 - 200.0 ng/mL[1] | 0.1 - 500 ng/mL[1] | Analyte Dependent |
| Lower Limit of Quantification (LLOQ) | ~6 ng/mL[1] | 0.1 - 0.2 ng/mL[1] | Analyte Dependent |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Typically 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Selectivity | Good | Excellent | Excellent |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quantification.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., Nucleosil C8)[2]
Reagents:
Mobile Phase Preparation:
-
A gradient system is often employed for optimal separation.[2][3]
-
Mobile Phase A: A mixture of 85% orthophosphoric acid, water, and acetonitrile (e.g., 0.05:75:25, v/v/v), with pH adjusted to 4.5.[2][3]
-
Mobile Phase B: A mixture of 85% orthophosphoric acid, water, and acetonitrile (e.g., 0.05:50:50, v/v/v), with pH adjusted to 4.5.[2][3]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards within the desired concentration range.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter before injection.[3]
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by obtaining the UV spectrum of the analyte (typically in the range of 254-288 nm for similar compounds).[2][3]
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from this calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and thermally stable compounds.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., GCMS-TQ8040).[5]
-
Capillary column (e.g., SH-Rxi-5Sil MS).[5]
Reagents:
-
Carrier gas (Helium)[6]
-
Solvents for sample preparation (e.g., hexane, ethyl acetate)
Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.
-
Derivatization (if necessary): For compounds with low volatility, derivatization may be required to improve their chromatographic properties.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Ionization Mode: Electron Ionization (EI) is common for this type of compound.[4]
-
Mass Analysis: Operate the mass spectrometer in full scan mode for identification or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.[5]
Data Analysis:
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of a calibration curve generated from standards.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Logical flow for selecting an analytical method.
References
A Comparative Guide to the Cross-Reactivity and Target Specificity of Benzisoxazole-Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1] This guide provides an objective comparison of the target specificity and cross-reactivity of various benzisoxazole-derived inhibitors, supported by experimental data. We will delve into key therapeutic classes, including antipsychotics, acetylcholinesterase (AChE) inhibitors, and monoamine oxidase (MAO) inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Inhibitory Potency and Selectivity
The following tables summarize the in vitro binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for representative benzisoxazole-derived inhibitors against their primary targets and a selection of off-targets. Lower Kᵢ and IC₅₀ values indicate higher binding affinity and inhibitory potency, respectively.
Benzisoxazole-Derived Antipsychotics: Risperidone and Paliperidone
Risperidone and its active metabolite, paliperidone, are atypical antipsychotics whose therapeutic effects are primarily mediated by antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[2][3] Their cross-reactivity with other receptors, such as adrenergic and histaminergic receptors, contributes to their side-effect profiles.[2]
| Compound | Primary Targets | Kᵢ (nM) | Off-Targets | Kᵢ (nM) |
| Risperidone | Dopamine D₂ | 3.13 - 5.9 | α₁-Adrenergic | 0.8 - 2.1 |
| Serotonin 5-HT₂ₐ | 0.16 - 4.8 | α₂-Adrenergic | 1.1 - 4.4 | |
| Histamine H₁ | 2.6 - 13 | |||
| Serotonin 5-HT₁ₐ | 253 | |||
| Serotonin 5-HT₁ₙ | 47 | |||
| Serotonin 5-HT₁ₑ | 620 | |||
| Paliperidone | Dopamine D₂ | 0.16 - 3.13 | α₁-Adrenergic | 3.4 - 3.7 |
| (9-hydroxyrisperidone) | Serotonin 5-HT₂ₐ | 0.25 - 0.54 | α₂-Adrenergic | 7.3 - 11 |
| Histamine H₁ | 15 - 43 |
Data compiled from multiple sources.[2][4]
Benzisoxazole-Derived Acetylcholinesterase (AChE) Inhibitors
Several N-benzylpiperidine benzisoxazoles have been developed as potent and highly selective inhibitors of acetylcholinesterase, a key target in the palliative treatment of Alzheimer's disease.[5]
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. BuChE) |
| N-benzylpiperidine benzisoxazole 1j | AChE | 0.8 | >3000-fold |
| N-benzylpiperidine benzisoxazole 1g | AChE | 3 | >3000-fold |
| Reference Drugs | |||
| Donepezil | AChE | 6.7 | - |
| Rivastigmine | AChE | 4.3 | - |
| Galantamine | AChE | ~410 | - |
Data from Villalobos et al. and a comparative guide by BenchChem.[5][6]
Benzisoxazole-Derived Monoamine Oxidase (MAO) Inhibitors
Derivatives of 2,1-benzisoxazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease and other neurodegenerative disorders.[7]
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 7a | 19.0 | 0.017 | 1138 |
| 7b | 61.0 | 0.098 | 622 |
| 3m | 83.2 | 1.18 | 71 |
| 3n | 81.3 | 2.07 | 39 |
| 5 | 3.29 | 10.0 | 0.33 |
| 3l | 5.35 | 27.3 | 0.20 |
Data from a study on 2,1-benzisoxazole derivatives.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of benzisoxazole-derived inhibitors.
Signaling Pathways
Caption: Dopamine D2 receptor signaling pathway and antagonism by benzisoxazole-derived antipsychotics.
Caption: Cholinergic neurotransmission and the mechanism of action of benzisoxazole-derived AChE inhibitors.
Experimental Workflows
Caption: Generalized experimental workflow for the determination of IC₅₀ values for enzyme inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) of unlabeled benzisoxazole-derived compounds for the dopamine D₂ receptor.
Materials:
-
Cell membranes expressing human dopamine D₂ receptors.
-
Radioligand: [³H]-Spiperone or other suitable D₂ receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled test compounds (benzisoxazole derivatives).
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[6]
Objective: To determine the IC₅₀ value of benzisoxazole derivatives against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (benzisoxazole derivatives) at various concentrations.
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations (or vehicle for control).
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 60 seconds for 5-10 minutes) using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (vehicle) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis of the dose-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general fluorometric method for assessing MAO-A and MAO-B inhibition.
Objective: To determine the IC₅₀ values of benzisoxazole derivatives against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate for both isoforms (e.g., kynuramine) or selective substrates if desired.
-
A detection system that measures a product of the MAO reaction, such as hydrogen peroxide (H₂O₂). A common method uses horseradish peroxidase (HRP) and a fluorogenic probe like Amplex Red.
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (benzisoxazole derivatives) at various concentrations.
-
Known selective inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
96-well black microplates and a fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well black plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound at various concentrations (or vehicle for control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the substrate and the detection reagents (e.g., Amplex Red and HRP) to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each MAO isoform using non-linear regression.
-
Calculate the selectivity index by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B.
-
Conclusion
The benzisoxazole scaffold has proven to be a versatile platform for the development of inhibitors targeting a wide array of biological molecules. As demonstrated, benzisoxazole-derived compounds can be engineered to exhibit high potency and, in many cases, remarkable selectivity for their intended targets. The antipsychotics risperidone and paliperidone, while effective, display a degree of cross-reactivity with adrenergic and histaminergic receptors that is linked to their side effects. In contrast, researchers have successfully designed benzisoxazole-based inhibitors of acetylcholinesterase and monoamine oxidase with high selectivity, highlighting the potential for fine-tuning the pharmacological profile of this class of compounds. The experimental protocols and workflows provided herein offer a foundation for the continued investigation and development of novel benzisoxazole-derived inhibitors with improved target specificity and therapeutic indices.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Benzisoxazole Derivatives and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-inflammatory potential of emerging benzisoxazole derivatives against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Diclofenac, Indomethacin, and the selective COX-2 inhibitor, Celecoxib. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to facilitate an objective evaluation of the therapeutic promise of this novel class of compounds.
Executive Summary
Benzisoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Recent studies have highlighted their potential as potent anti-inflammatory agents. This guide synthesizes available preclinical data to compare their efficacy with commonly prescribed NSAIDs. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). This comparison focuses on these key biomarkers of inflammation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anti-inflammatory activity of selected benzisoxazole derivatives and standard NSAIDs. It is important to note that the data for the benzisoxazole derivatives are drawn from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In-Vitro Cyclooxygenase (COX) Inhibition
| Compound | Class/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Benzisoxazole Derivative | Piperazine-linked hybrid | Not Reported | 0.40 µg/mL* | Not Reported |
| Diclofenac | NSAID | 1.6 | 0.055 | 29.1 |
| Indomethacin | NSAID | 0.1 | 0.4 | 0.25 |
| Celecoxib | COX-2 Inhibitor | 16 | 0.053 | 301.9 |
* Data for a highly potent piperazine-linked benzisoxazole hybrid from a general anti-inflammatory assay.[1] Specific COX inhibition data was not provided.
Table 2: In-Vitro Inhibition of Pro-Inflammatory Mediators
| Compound | Class/Derivative | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | Nitric Oxide (NO) Inhibition (IC50) |
| Benzoxazolone Derivative | Benzoxazolone | Not Reported | 5.09 ± 0.88 µM | Not Reported |
| Benzimidazole Derivative | Benzimidazole | Not Reported | Not Reported | 1.7 µM (iNOS) |
| Diclofenac | NSAID | Data not readily available | Data not readily available | Data not readily available |
| Indomethacin | NSAID | Data not readily available | Data not readily available | Data not readily available |
| Celecoxib | NSAID | Data not readily available | Data not readily available | Data not readily available |
Table 3: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Class/Derivative | Dose | % Inhibition of Edema | Reference Standard (% Inhibition) |
| Isoxazole Derivatives (5b, 5c, 5d) | Isoxazole | Not Specified | 71.86 - 76.71% | Diclofenac Sodium (73.62 - 74.22%)[2] |
| Diclofenac | NSAID | 10 mg/kg | ~50% | Not Applicable |
| Indomethacin | NSAID | 5 mg/kg | Significant Inhibition | Not Applicable |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of the benchmarked compounds primarily involves the modulation of two key signaling pathways: the Cyclooxygenase (COX) pathway and the NF-κB signaling pathway.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4] NSAIDs exert their effect by inhibiting these enzymes.
Caption: The Cyclooxygenase (COX) Pathway and points of inhibition by NSAIDs.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory response.[5][6][7] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).
Caption: The NF-κB signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow
The evaluation of novel anti-inflammatory compounds typically follows a standardized workflow, progressing from in-vitro screening to in-vivo validation.
Caption: A typical experimental workflow for the evaluation of anti-inflammatory compounds.
Experimental Protocols
In-Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (benzisoxazole derivatives and standard drugs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or the vehicle (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition versus the log of the inhibitor concentration.
In-Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10]
Animals:
-
Male Wistar rats (150-180 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (benzisoxazole derivatives and standard drugs)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., Diclofenac sodium, 10 mg/kg) orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The available data suggests that benzisoxazole derivatives represent a promising class of anti-inflammatory agents. Certain derivatives have demonstrated potent inhibitory activity in both in-vitro and in-vivo models, with efficacy comparable to or even exceeding that of established NSAIDs like Diclofenac in some cases. Their potential to selectively inhibit COX-2 and modulate other key inflammatory mediators like IL-6 warrants further investigation.
However, a direct and comprehensive comparative analysis is currently limited by the lack of studies that evaluate the same benzisoxazole derivatives against a panel of standard drugs across a wide range of inflammatory markers under uniform experimental conditions. Future research should focus on such head-to-head comparisons to definitively establish the therapeutic potential and selectivity profile of promising benzisoxazole lead compounds. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such crucial future studies in the quest for safer and more effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | Semantic Scholar [semanticscholar.org]
- 9. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
